1-Ethynyl-4-phenoxybenzene: A Technical Guide for Researchers
CAS Number: 4200-06-0 This technical guide provides an in-depth overview of 1-Ethynyl-4-phenoxybenzene, a versatile aromatic alkyne of significant interest to researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 4200-06-0
This technical guide provides an in-depth overview of 1-Ethynyl-4-phenoxybenzene, a versatile aromatic alkyne of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, key applications, and detailed experimental protocols for its synthesis.
Core Compound Data
1-Ethynyl-4-phenoxybenzene, also known as 4-phenoxyphenylacetylene, is a colorless solid organic compound. Its core structure consists of a benzene ring substituted with a phenoxy group and an ethynyl group. This bifunctional nature makes it a valuable building block in various chemical syntheses.
1-Ethynyl-4-phenoxybenzene is a valuable intermediate with applications spanning several scientific disciplines:
Organic Synthesis: It serves as a fundamental building block for the construction of more complex organic molecules due to the reactive nature of its terminal alkyne group.[3]
Materials Science: The compound and its derivatives are investigated for the development of novel materials with unique electronic and optical properties.[3] For instance, poly(1-ethynyl-4-phenoxybenzene) is a polyacetylene derivative with a conjugated polymer backbone.[3]
Pharmaceutical Chemistry: The reactivity of the ethynyl group makes it a useful component in the synthesis of biologically active compounds and for applications in drug discovery processes.[3] It is particularly relevant in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new chemical entities.
Experimental Protocol: Synthesis via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a primary method for synthesizing 1-Ethynyl-4-phenoxybenzene and its derivatives.
Reaction: The coupling of an aryl halide (e.g., 4-phenoxy-iodobenzene) with a protected or terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Amine base (e.g., Triethylamine (Et₃N) or Piperidine)
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Deprotection agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), palladium catalyst (e.g., 0.05 equivalents), and copper(I) iodide (e.g., 0.06 equivalents).
Solvent and Base Addition: Add the degassed solvent and the amine base to the flask.
Alkyne Addition: Add the terminal alkyne (e.g., 1.2 equivalents) to the reaction mixture.
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Once the reaction is complete, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-ethynyl-4-phenoxybenzene.
Visualizing the Sonogashira Coupling Workflow
The following diagram illustrates the general workflow for the synthesis of 1-Ethynyl-4-phenoxybenzene using the Sonogashira coupling reaction.
Caption: A generalized workflow for a Sonogashira cross-coupling reaction.
For research, scientific, and drug development professionals. This document provides a concise summary of the core physicochemical properties of 1-Ethynyl-4-phenoxybenzene, a bi-aromatic ether with a terminal alkyne grou...
Author: BenchChem Technical Support Team. Date: December 2025
For research, scientific, and drug development professionals.
This document provides a concise summary of the core physicochemical properties of 1-Ethynyl-4-phenoxybenzene, a bi-aromatic ether with a terminal alkyne group. Its structure is of interest in organic synthesis and materials science.
Physicochemical Data
The fundamental molecular properties of 1-Ethynyl-4-phenoxybenzene are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.
The molecular structure defines the reactivity and physical properties of the compound. The presence of the terminal alkyne (ethynyl group) and the phenoxy ether linkage are key features for potential chemical modifications.
Caption: 2D structure of 1-Ethynyl-4-phenoxybenzene.
Note: The request for detailed experimental protocols and signaling pathways is not applicable to the query for a compound's molecular weight. The information provided is a summary of the core physicochemical data for 1-Ethynyl-4-phenoxybenzene.
An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethynyl-4-phenoxybenzene is an aromatic organic compound that incorporates both an ethynyl and a phenoxy group attached to a central benzene...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-phenoxybenzene is an aromatic organic compound that incorporates both an ethynyl and a phenoxy group attached to a central benzene ring. Its chemical structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for materials science and medicinal chemistry. The terminal alkyne group is highly versatile and can participate in a variety of coupling reactions, such as the Sonogashira coupling, while the phenoxy group influences the molecule's solubility and electronic properties. This guide provides a detailed overview of the key physical properties of 1-Ethynyl-4-phenoxybenzene, along with standardized experimental protocols for their determination.
Physical and Chemical Properties
The physical properties of 1-Ethynyl-4-phenoxybenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
The following sections detail generalized experimental methodologies for the determination of the key physical properties of organic compounds like 1-Ethynyl-4-phenoxybenzene.
Melting Point Determination (Thiele Tube Method)
The melting point is a critical indicator of a compound's purity.[4]
Materials:
Thiele tube
High-boiling point oil (e.g., mineral oil or silicone oil)
Thermometer (calibrated)
Capillary tubes (sealed at one end)
Bunsen burner or heating mantle
Sample of 1-Ethynyl-4-phenoxybenzene (finely powdered)
Mortar and pestle
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[4]
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[4]
Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[4]
Fill the Thiele tube with a suitable high-boiling point oil to a level above the top of the side arm.
Insert the thermometer and the attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but the open end of the capillary tube is above the oil.
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube will ensure uniform heating of the oil via convection currents.[4]
Observe the sample closely as the temperature rises.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[4]
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Materials:
Small test tube (fusion tube)
Capillary tube (sealed at one end)
Thermometer
Heating apparatus (e.g., aluminum block heater or oil bath)[5]
Sample of 1-Ethynyl-4-phenoxybenzene
Procedure:
Place a few milliliters of the liquid sample into the small test tube.[6]
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[5]
Attach the test tube to a thermometer so that the sample is level with the thermometer bulb.
Place the assembly in a heating block or oil bath.[5]
Heat the apparatus slowly and observe the capillary tube.[5]
As the liquid heats, air trapped in the capillary tube will slowly bubble out.
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]
Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid.[5]
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.[7]
Electronic balance (accurate to at least 0.01 g)[8]
Sample of 1-Ethynyl-4-phenoxybenzene
Procedure:
Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[7]
Carefully add a specific volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[7]
Record the mass of the liquid displayed on the balance.[7]
Calculate the density using the formula: Density = Mass / Volume.[7]
For improved accuracy, repeat the measurement several times and calculate the average density.[8]
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Materials:
Abbe refractometer
Sample of 1-Ethynyl-4-phenoxybenzene
Dropper or pipette
Constant temperature water bath (optional, for precise measurements)
Procedure:
Ensure the prism of the Abbe refractometer is clean and dry.
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
Using a dropper, apply a few drops of the liquid sample onto the surface of the measuring prism.
Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.
While looking through the eyepiece, turn the knob to adjust the light source and bring the boundary line between the light and dark regions into the center of the crosshairs.
Use the chromaticity adjustment to eliminate any color fringes and obtain a sharp, clear boundary line.
Read the refractive index value from the scale.
If the measurement is temperature-sensitive, connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).
Synthesis Workflow: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This makes it a highly relevant synthetic route for 1-Ethynyl-4-phenoxybenzene, which would typically involve the coupling of a 4-phenoxyphenyl halide with a protected or terminal acetylene. The following diagram illustrates a typical workflow for such a reaction.
A generalized workflow for the synthesis of 1-Ethynyl-4-phenoxybenzene via Sonogashira coupling.
An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-phenoxybenzene from 4-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-ethynyl-4-phenoxybenzene, a valuable building...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-ethynyl-4-phenoxybenzene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 4-phenoxyaniline. The synthesis involves a three-step sequence: the diazotization of 4-phenoxyaniline, followed by a Sandmeyer-type reaction to introduce a halogen, and culminating in a Sonogashira coupling to install the terminal alkyne functionality.
Synthetic Strategy Overview
The conversion of 4-phenoxyaniline to 1-ethynyl-4-phenoxybenzene is efficiently achieved through a well-established three-step reaction sequence. This strategy is predicated on the transformation of the primary amino group of 4-phenoxyaniline into a more versatile functional group for subsequent carbon-carbon bond formation.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic pathway from 4-phenoxyaniline to 1-ethynyl-4-phenoxybenzene.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for laboratory implementation. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1 & 2: Diazotization and Sandmeyer Reaction (One-Pot Procedure)
This one-pot procedure combines the diazotization of 4-phenoxyaniline and the subsequent conversion of the resulting diazonium salt to either 4-iodophenoxybenzene or 4-bromophenoxybenzene. The choice of the halogenating agent in the Sandmeyer reaction will determine the final intermediate. Aryl iodides are generally more reactive in the subsequent Sonogashira coupling.[1][2]
Experimental Protocol: Synthesis of 4-Iodophenoxybenzene
Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-phenoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline suspension while maintaining the internal temperature between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to prevent decomposition of the diazonium salt.
Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) and for a slight excess of nitrous acid using starch-iodide paper.
Sandmeyer Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-iodophenoxybenzene can be purified by column chromatography on silica gel.
Table 1: Representative Reaction Parameters for Diazotization and Sandmeyer Reaction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] In this step, the intermediate 4-halophenoxybenzene is coupled with a protected terminal alkyne, typically (trimethylsilyl)acetylene (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting group.
Experimental Protocol: Sonogashira Coupling and Deprotection
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).
Solvent and Base Addition: Add a suitable solvent, such as anhydrous triethylamine or a mixture of toluene and triethylamine.
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the reaction mixture via syringe.
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the progress of the reaction by TLC or GC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
Deprotection: Dissolve the crude TMS-protected product in a mixture of methanol and a suitable solvent like dichloromethane. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature.
Final Work-up and Purification: After the deprotection is complete (monitored by TLC), neutralize the mixture, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 1-ethynyl-4-phenoxybenzene, can be purified by column chromatography.
Table 2: Representative Reaction Parameters for Sonogashira Coupling and Deprotection
Parameter
Value
Starting Material
4-Iodophenoxybenzene
Coupling Partner
(Trimethylsilyl)acetylene
Palladium Catalyst
Pd(PPh₃)₂Cl₂ (1-5 mol%)
Copper Co-catalyst
CuI (2-10 mol%)
Base
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent
Toluene, THF, or neat amine
Temperature (°C)
25-70
Deprotection Reagent
K₂CO₃ in Methanol
Typical Yield (%)
80-95 (for both steps)
Visualizing the Process
To further elucidate the experimental workflow, the following diagram outlines the key stages of the synthesis.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The described three-step synthesis provides a reliable and scalable route to 1-ethynyl-4-phenoxybenzene from 4-phenoxyaniline. The individual reactions, diazotization, Sandmeyer reaction, and Sonogashira coupling, are all well-established and high-yielding transformations in organic synthesis. This guide offers detailed protocols and key reaction parameters to aid researchers in the successful preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving optimal results.
Structural Analysis of 1-Ethynyl-4-phenoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive structural analysis of 1-Ethynyl-4-phenoxybenzene (CAS No. 4200-06-0), a substituted aromatic alkyne.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1-Ethynyl-4-phenoxybenzene (CAS No. 4200-06-0), a substituted aromatic alkyne. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines the most probable synthetic route and expected structural characterization data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this molecule, providing detailed hypothetical experimental protocols and data interpretation.
Introduction
1-Ethynyl-4-phenoxybenzene is an organic molecule featuring a terminal alkyne group and a phenoxy ether substituent on a central benzene ring. Its rigid, linear ethynyl group and the potential for electronic modulation through the phenoxy moiety make it a molecule of interest in materials science and as a building block in organic synthesis. This guide details the structural aspects of this compound, including its synthesis, and predicted spectroscopic and physical properties.
Molecular Structure and Properties
1-Ethynyl-4-phenoxybenzene possesses the chemical formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol .[1][2][3] The structure combines the rigidity of the ethynylphenyl core with the conformational flexibility of the phenoxy group.
The most common and efficient method for the synthesis of terminal aryl alkynes like 1-Ethynyl-4-phenoxybenzene is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. In this case, the likely precursors are 1-bromo-4-phenoxybenzene and a protected or terminal acetylene source.
Caption: Synthetic pathway for 1-Ethynyl-4-phenoxybenzene.
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-phenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.
Reaction Execution: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purification of Intermediate: Purify the crude product, 1-(Phenoxy)-4-((trimethylsilyl)ethynyl)benzene, by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Deprotection: Dissolve the purified intermediate in a mixture of methanol and dichloromethane. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours.
Final Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Ethynyl-4-phenoxybenzene as a solid.
Structural Characterization Data (Predicted)
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Assignment
Aromatic Protons
7.00-7.50
Multiplet
Ar-H
Acetylenic Proton
~3.10
Singlet
-C≡C-H
¹³C NMR (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)
Assignment
Aromatic Carbons
115-160
Ar-C
Alkynyl Carbon (-C≡CH)
~83
-C≡CH
Alkynyl Carbon (-C≡CH)
~78
-C≡CH
Infrared (IR) Spectroscopy
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
≡C-H stretch
~3300
Strong, sharp
C≡C stretch
~2110
Weak to medium
C-O-C stretch (ether)
1240-1260
Strong
Aromatic C-H stretch
>3000
Medium
Aromatic C=C stretch
1450-1600
Medium to weak
Mass Spectrometry
Technique
Predicted m/z
Assignment
High-Resolution MS (HRMS)
[M+H]⁺: 195.0804
C₁₄H₁₁O⁺
Electron Ionization (EI)
194
[M]⁺˙
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of 1-Ethynyl-4-phenoxybenzene.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, structural analysis of 1-Ethynyl-4-phenoxybenzene. The proposed Sonogashira coupling synthesis is a robust and reliable method for its preparation. The expected spectroscopic data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. As this molecule may serve as a valuable precursor in various fields, this guide aims to facilitate its synthesis and characterization, thereby enabling further research and development.
Spectroscopic Data of 1-Ethynyl-4-phenoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the spectroscopic data for the compound 1-ethynyl-4-phenoxybenzene (CAS No. 4200-06-0).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-ethynyl-4-phenoxybenzene (CAS No. 4200-06-0). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational methods, alongside detailed, standardized experimental protocols for acquiring such data. This information is crucial for the characterization and quality control of this compound in research and development settings.
Compound Information
Compound Name
1-Ethynyl-4-phenoxybenzene
Synonyms
4-Phenoxyphenylacetylene
CAS Number
4200-06-0
Molecular Formula
C₁₄H₁₀O
Molecular Weight
194.23 g/mol
Chemical Structure
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-ethynyl-4-phenoxybenzene. These predictions are based on established computational algorithms and provide a valuable reference for spectral interpretation.
The following are detailed methodologies for the acquisition of spectroscopic data for 1-ethynyl-4-phenoxybenzene.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
Sample Preparation: Dissolve 5-10 mg of 1-ethynyl-4-phenoxybenzene in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum at 298 K.
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.
Collect 16-32 scans.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
Employ a 45° pulse angle and a relaxation delay of 2 seconds.
Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.
Data Processing: Process the raw data (Free Induction Decay) with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
IR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
Sample Preparation: Place a small drop of liquid 1-ethynyl-4-phenoxybenzene directly onto the ATR crystal (e.g., diamond or germanium). For a solid sample, press a small amount firmly onto the crystal to ensure good contact.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
UV-vis Spectroscopy
UV-vis Spectroscopy Protocol:
Sample Preparation:
Prepare a stock solution of 1-ethynyl-4-phenoxybenzene in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
Instrumentation: Use a dual-beam UV-vis spectrophotometer.
Data Acquisition:
Fill a quartz cuvette with the pure solvent to be used as a reference.
Fill a matched quartz cuvette with the sample solution.
Scan the sample from 400 nm to 200 nm.
Data Processing: The instrument software will automatically subtract the solvent baseline and display the absorbance spectrum of the sample. Identify the wavelength of maximum absorbance (λmax).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-ethynyl-4-phenoxybenzene.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Poly(1-ethynyl-4-phenoxybenzene): A Technical Overview of its Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals Introduction Poly(1-ethynyl-4-phenoxybenzene) (PEPB) is a substituted polyacetylene that has garnered interest due to its conjugated backbone and potential...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1-ethynyl-4-phenoxybenzene) (PEPB) is a substituted polyacetylene that has garnered interest due to its conjugated backbone and potential applications in optoelectronics and materials science. The presence of the bulky 4-phenoxybenzene side group enhances the polymer's solubility and stability compared to unsubstituted polyacetylene, allowing for easier processing and characterization. This technical guide provides a comprehensive overview of the known properties of PEPB, detailing experimental protocols for its synthesis and characterization, and presenting key data in a structured format.
Core Properties of Poly(1-ethynyl-4-phenoxybenzene)
The properties of PEPB are intrinsically linked to its molecular structure, which features a conjugated polyene backbone with pendant phenoxybenzene groups. This structure imparts specific optical, electrochemical, and thermal characteristics.
Data Presentation
The following tables summarize the key quantitative data reported for Poly(1-ethynyl-4-phenoxybenzene).
Note: More specific data on molecular weight and thermal properties would be available in the full-text articles of the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used for the synthesis and characterization of Poly(1-ethynyl-4-phenoxybenzene).
Synthesis of Poly(1-ethynyl-4-phenoxybenzene)
The polymerization of 1-ethynyl-4-phenoxybenzene is typically carried out using a transition metal catalyst, such as a Rh(I) complex.
Materials:
1-ethynyl-4-phenoxybenzene (monomer)
Rh(I) complex catalyst (e.g., [Rh(nbd)Cl]₂)
Co-catalyst (e.g., triethylamine)
Solvent (e.g., toluene or tetrahydrofuran)
Methanol (for precipitation)
Procedure:
The monomer, 1-ethynyl-4-phenoxybenzene, is dissolved in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
The Rh(I) catalyst and the co-catalyst are added to the solution.
The reaction mixture is stirred at a specific temperature for a set period to allow for polymerization.
The resulting polymer is precipitated by pouring the reaction mixture into an excess of a non-solvent, such as methanol.
The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and catalyst residues, and dried under vacuum.
Characterization Techniques
NMR spectroscopy is used to elucidate the chemical structure of the polymer.
Instrumentation:
NMR Spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency for ¹H and ¹³C nuclei (e.g., 400 or 500 MHz).
Sample Preparation:
A small amount of the dried polymer is dissolved in a deuterated solvent (e.g., CDCl₃ or THF-d₈).
Data Acquisition:
¹H NMR and ¹³C NMR spectra are acquired.
Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
TGA is employed to evaluate the thermal stability of the polymer.
Instrumentation:
Thermogravimetric Analyzer.
Procedure:
A small, accurately weighed sample of the polymer is placed in a TGA pan.
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).
The weight loss of the sample is recorded as a function of temperature.
The data is plotted as a thermogram (weight % vs. temperature), from which decomposition temperatures (e.g., Td5 for 5% weight loss) can be determined.
GPC is used to determine the molecular weight and molecular weight distribution of the polymer.
Instrumentation:
GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a detector (typically a refractive index detector).
Sample Preparation:
The polymer is dissolved in a suitable solvent for the GPC columns (e.g., tetrahydrofuran).
The solution is filtered through a microfilter before injection.
Analysis:
The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene standards).
The polymer sample is injected into the system.
The elution of the polymer is monitored by the detector.
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve.
CV is utilized to investigate the electrochemical properties of the polymer, such as its oxidation and reduction potentials.
Instrumentation:
Potentiostat.
A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
Procedure:
A solution of the polymer is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
The solution is purged with an inert gas to remove dissolved oxygen.
The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
The data is plotted as a cyclic voltammogram (current vs. potential).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Poly(1-ethynyl-4-phenoxybenzene).
Caption: Experimental workflow for PEPB synthesis and characterization.
Structure-Property Relationship
The conjugated nature of the polyacetylene backbone is fundamental to the electro-optical properties of PEPB.
Caption: Relationship between PEPB's structure and its properties.
Conclusion
Poly(1-ethynyl-4-phenoxybenzene) exhibits interesting electro-optical and thermal properties stemming from its unique chemical structure. This guide provides a foundational understanding of these properties and the experimental methods used for their determination. Further research, particularly in obtaining more detailed quantitative data on molecular weight and thermal decomposition, will be crucial for fully realizing the potential of this polymer in various applications. The provided protocols and data serve as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development who are interested in exploring the characteristics and applications of substituted polyacetylenes.
The Sonogashira Coupling of Aryl Ethers: A Technical Guide to Nickel-Catalyzed C–O Alkynylation
For Immediate Release A comprehensive technical guide detailing the mechanism, experimental protocols, and applications of the Sonogashira coupling reaction for aryl ethers is now available for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive technical guide detailing the mechanism, experimental protocols, and applications of the Sonogashira coupling reaction for aryl ethers is now available for researchers, scientists, and professionals in drug development. This document focuses on the nickel-catalyzed approach, a key innovation for the activation of traditionally inert C–O bonds in cross-coupling reactions.
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, has historically been limited to the use of aryl halides and triflates. The high bond dissociation energy of the C–O bond in readily available aryl ethers has presented a significant challenge to their utilization in this powerful transformation. However, recent advancements in catalysis have enabled a Sonogashira-type coupling of aryl ethers, expanding the synthetic chemist's toolbox.
This guide provides an in-depth exploration of the nickel-catalyzed alkynylation of anisole derivatives, a breakthrough that circumvents the limitations of traditional palladium-based systems. The core of this methodology lies in the synergistic effect of a nickel catalyst and a sterically demanding N-heterocyclic carbene (NHC) ligand, which facilitates the challenging oxidative addition of the aryl ether C–O bond to the metal center.
Core Mechanism: A Nickel-Catalyzed Pathway
The Sonogashira-type coupling of aryl ethers proceeds via a catalytic cycle distinct from the classical palladium-catalyzed pathway. The key to this transformation is the use of a low-valent nickel(0) species, stabilized by an N-heterocyclic carbene (NHC) ligand, typically 1,3-dicyclohexylimidazol-2-ylidene (ICy). Unlike the standard Sonogashira reaction which employs a terminal alkyne and a base, this method necessitates the use of a more potent nucleophile in the form of an alkynyl Grignard reagent (R-C≡C-MgX).
The proposed catalytic cycle is initiated by the oxidative addition of the aryl ether to the Ni(0)-NHC complex. This is the rate-determining step and the primary reason for the necessity of a nickel catalyst, which is more adept at cleaving the strong C–O bond than palladium. The resulting arylnickel(II) intermediate then undergoes transmetalation with the alkynyl Grignard reagent. In this step, the alkynyl group is transferred to the nickel center, and a magnesium salt is formed as a byproduct. The final step is reductive elimination from the dialkynylarylnickel(II) complex, which yields the desired aryl-alkyne product and regenerates the active Ni(0)-NHC catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the Ni-catalyzed Sonogashira-type coupling of aryl ethers.
Quantitative Data Summary
The following table summarizes the scope and efficiency of the nickel-catalyzed alkynylation of various anisole derivatives with different alkynyl Grignard reagents. The data is compiled from seminal studies in the field, showcasing the versatility of this methodology.
Entry
Aryl Ether (Anisole Derivative)
Alkynyl Grignard Reagent
Product
Yield (%)
1
2-Methoxynaphthalene
Phenylacetylenylmagnesium bromide
2-(Phenylethynyl)naphthalene
95
2
2-Methoxynaphthalene
(Trimethylsilyl)acetylenylmagnesium bromide
2-((Trimethylsilyl)ethynyl)naphthalene
88
3
2-Methoxynaphthalene
Cyclohexylacetylenylmagnesium bromide
2-(Cyclohexylethynyl)naphthalene
92
4
4-Methoxybiphenyl
Phenylacetylenylmagnesium bromide
4-(Phenylethynyl)-1,1'-biphenyl
85
5
Anisole
Phenylacetylenylmagnesium bromide
Diphenylacetylene
45
6
1,3-Dimethoxybenzene
Phenylacetylenylmagnesium bromide
1-Methoxy-3-(phenylethynyl)benzene
78
Detailed Experimental Protocols
This section provides a representative experimental protocol for the nickel-catalyzed Sonogashira-type coupling of an aryl ether.
Reaction: Nickel-Catalyzed Alkynylation of 2-Methoxynaphthalene with Phenylacetylenylmagnesium Bromide.
Phenylacetylenylmagnesium bromide (1.5 equiv, 1.0 M solution in THF)
Anhydrous toluene
Experimental Workflow:
Caption: A generalized workflow for the nickel-catalyzed Sonogashira-type coupling of aryl ethers.
Procedure:
Catalyst Pre-formation: To a dry, argon-flushed Schlenk flask, add Ni(acac)₂ (5.0 mol%), ICy·HCl (10 mol%), and NaOtBu (20 mol%).
Reaction Setup: Add 2-methoxynaphthalene (1.0 equiv) to the flask. The flask is then evacuated and backfilled with argon three times.
Solvent and Reagent Addition: Anhydrous toluene is added via syringe, followed by the dropwise addition of the phenylacetylenylmagnesium bromide solution at room temperature with stirring.
Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted three times with diethyl ether.
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure 2-(phenylethynyl)naphthalene.
This innovative approach to the Sonogashira coupling using aryl ethers as substrates opens up new avenues for the synthesis of complex organic molecules, with significant implications for the pharmaceutical and materials science industries. The utilization of abundant and economically viable aryl ethers as starting materials represents a significant step towards more sustainable chemical synthesis.
Foundational
In-depth Technical Guide on the Electronic Properties of Phenoxy-Substituted Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the electronic properties of phenoxy-substituted polyacetylenes. This class of conjugated polymers...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of phenoxy-substituted polyacetylenes. This class of conjugated polymers is of significant interest due to the potential for tuning their electronic and physical properties through modification of the phenoxy side group. This document details their synthesis, electronic characteristics, and the experimental methodologies used for their characterization, aiming to serve as a valuable resource for researchers in materials science and drug development.
Introduction
Polyacetylene, the simplest conjugated polymer, has been a cornerstone in the field of conducting polymers. However, its poor processability and instability have limited its practical applications. The introduction of substituents, such as phenoxy groups, onto the polyacetylene backbone can significantly improve solubility and stability while offering a mechanism to modulate the electronic properties of the polymer. The oxygen atom in the phenoxy group can influence the electron density of the conjugated backbone, and further substitution on the phenyl ring provides a versatile platform for fine-tuning properties like conductivity, bandgap, and charge carrier mobility.
Synthesis of Phenoxy-Substituted Polyacetylenes
The primary method for synthesizing phenoxy-substituted polyacetylenes is through the polymerization of the corresponding phenoxyacetylene monomers. Rhodium-based catalysts are particularly effective for the polymerization of substituted acetylenes, often yielding polymers with high molecular weights and controlled stereochemistry.[1][2]
General Structure
The general chemical structure of a phenoxy-substituted polyacetylene is characterized by a polyene backbone with phenoxy groups attached to the carbon atoms.
Caption: General structure of a phenoxy-substituted polyacetylene.
Cocatalyst/Initiator (e.g., triethylamine or an organoboron compound)
Anhydrous solvent (e.g., toluene, THF, or chloroform)
Methanol (for precipitation)
Procedure:
Catalyst Preparation: In a nitrogen-purged glovebox, the rhodium catalyst and cocatalyst are dissolved in the anhydrous solvent in a Schlenk flask. The solution is typically stirred at room temperature to allow for the formation of the active catalytic species.
Polymerization: The phenoxyacetylene monomer, dissolved in the same anhydrous solvent, is added to the catalyst solution via syringe. The reaction mixture is then stirred at a controlled temperature (e.g., 30-60 °C) for a specified period (typically several hours to a day). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography or by observing the increase in viscosity of the solution.
Polymer Isolation: Upon completion, the polymerization is quenched by adding a small amount of a terminating agent (e.g., methanol). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
Purification: The precipitated polymer is collected by filtration, washed repeatedly with the non-solvent to remove any residual monomer and catalyst, and then dried under vacuum to a constant weight.
Caption: Workflow for Rh-catalyzed polymerization of phenoxyacetylene.
Electronic Properties
The electronic properties of phenoxy-substituted polyacetylenes are influenced by the nature of the phenoxy side chain and the overall polymer architecture. These properties are crucial for their potential applications in electronic devices.
Data Presentation
Currently, there is a notable lack of specific quantitative data in the peer-reviewed literature for the electronic properties of unsubstituted poly(phenoxyacetylene) and its simple derivatives. The available data is often for more complex, substituted systems or for the broader class of substituted polyacetylenes. The following tables are structured to present such data once it becomes available through further research.
Table 1: Electrical Conductivity of Phenoxy-Substituted Polyacetylenes
Polymer
Substituent on Phenyl Ring
Dopant
Conductivity (S/cm)
Poly(phenoxyacetylene)
None
Undoped
Data not available
Poly(phenoxyacetylene)
None
I₂
Data not available
Poly(p-methoxyphenoxyacetylene)
p-OCH₃
Undoped
Data not available
Poly(p-methoxyphenoxyacetylene)
p-OCH₃
I₂
Data not available
Table 2: Optical Bandgap of Phenoxy-Substituted Polyacetylenes
Polymer
Substituent on Phenyl Ring
Method
Bandgap (eV)
Poly(phenoxyacetylene)
None
UV-Vis
Data not available
Poly(p-methoxyphenoxyacetylene)
p-OCH₃
UV-Vis
Data not available
Table 3: Charge Carrier Mobility of Phenoxy-Substituted Polyacetylenes
Polymer
Substituent on Phenyl Ring
Carrier Type
Mobility (cm²/Vs)
Poly(phenoxyacetylene)
None
Hole
Data not available
Poly(phenoxyacetylene)
None
Electron
Data not available
Poly(p-methoxyphenoxyacetylene)
p-OCH₃
Hole
Data not available
Poly(p-methoxyphenoxyacetylene)
p-OCH₃
Electron
Data not available
Experimental Protocols for Characterization
The characterization of the electronic properties of these polymers involves a suite of specialized techniques.
Electrical Conductivity Measurement
The electrical conductivity is typically measured using a four-point probe method on thin films of the polymer.
Protocol:
Film Preparation: A thin film of the phenoxy-substituted polyacetylene is prepared by spin-coating or drop-casting a solution of the polymer onto a non-conductive substrate (e.g., glass or quartz). The film is then dried to remove the solvent.
Measurement Setup: A four-point probe head is brought into contact with the polymer film.
Data Acquisition: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.
Calculation: The sheet resistance is calculated from the measured current and voltage, and the conductivity is then determined by taking into account the thickness of the film.
Caption: Workflow for four-point probe conductivity measurement.
Optical Bandgap Determination
The optical bandgap is determined from the UV-Vis absorption spectrum of a thin film or a solution of the polymer.
Protocol:
Sample Preparation: A dilute solution or a thin film of the polymer is prepared.
Spectrum Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer.
Tauc Plot Construction: The absorption data is used to construct a Tauc plot, which relates the absorption coefficient to the photon energy.
Bandgap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis to determine the optical bandgap.
Caption: Workflow for optical bandgap determination using UV-Vis spectroscopy.
Charge Carrier Mobility Measurement
The charge carrier mobility is often measured using the time-of-flight (TOF) technique.[3]
Protocol:
Device Fabrication: A sandwich-type device is fabricated with the polymer film between two electrodes. One electrode is semi-transparent.
Charge Carrier Generation: A short pulse of light with energy greater than the polymer's bandgap is used to generate charge carriers near the semi-transparent electrode.
Carrier Drift: An applied electric field causes the charge carriers to drift across the polymer film.
Signal Detection: The transient photocurrent is measured as the carriers travel to the opposite electrode.
Mobility Calculation: The transit time of the carriers is determined from the photocurrent transient, and the mobility is calculated using the sample thickness and the applied electric field.
Caption: Workflow for charge carrier mobility measurement using the time-of-flight method.
Conclusion and Future Outlook
Phenoxy-substituted polyacetylenes represent a promising class of conjugated polymers with tunable properties. While the synthetic methodologies are relatively well-established, a significant gap exists in the literature regarding the quantitative electronic properties of these materials. Further research is needed to systematically synthesize a library of phenoxy-substituted polyacetylenes with varying substituents on the phenyl ring and to thoroughly characterize their electrical conductivity, optical bandgap, and charge carrier mobility. Such studies will be crucial for understanding the structure-property relationships in this class of polymers and for unlocking their full potential in applications ranging from organic electronics to advanced drug delivery systems.
An In-depth Technical Guide on the Thermal Stability of 1-Ethynyl-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermal stability of 1-Ethynyl-4-phenoxybenzene. While direct experimental data for t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1-Ethynyl-4-phenoxybenzene. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related aryl acetylene compounds and their polymers to present a predictive analysis of its thermal behavior. This guide covers physical properties, expected thermal stability, detailed experimental protocols for thermal analysis, and proposed mechanisms for thermal decomposition and polymerization. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Introduction
1-Ethynyl-4-phenoxybenzene is an aromatic organic compound characterized by a terminal ethynyl group and a phenoxy substituent on a benzene ring. This molecular structure makes it a valuable building block in organic synthesis, particularly in the formation of polymers and complex organic molecules through reactions involving the acetylene moiety. The thermal stability of 1-Ethynyl-4-phenoxybenzene is a critical parameter, influencing its storage, handling, and reactivity in thermally driven processes such as polymerization and high-temperature applications. Understanding its thermal behavior is essential for ensuring process safety, predicting product performance, and designing novel materials.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 1-Ethynyl-4-phenoxybenzene is presented in Table 1. These properties are fundamental to its handling and processing.
Table 1: Physical and Chemical Properties of 1-Ethynyl-4-phenoxybenzene
Aromatic acetylene compounds are known to undergo exothermic polymerization and decomposition at elevated temperatures. The thermal stability of monosubstituted polyacetylenes has been observed to be significantly enhanced by the presence of bulky side groups, which also increases the tendency for char formation upon decomposition.
It is anticipated that 1-Ethynyl-4-phenoxybenzene will exhibit thermal decomposition at elevated temperatures, likely proceeding through a free-radical mechanism. The initiation step would involve the homolytic cleavage of the weakest bonds, followed by propagation steps that could include hydrogen abstraction and beta-scission, leading to the formation of various smaller molecules.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of 1-Ethynyl-4-phenoxybenzene, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on established methods for the analysis of similar organic compounds.[2]
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Instrumentation: A high-precision thermogravimetric analyzer.
Methodology:
Accurately weigh 5-10 mg of 1-Ethynyl-4-phenoxybenzene into an alumina or platinum crucible.
Place the crucible in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.
Continuously record the sample mass as a function of temperature.
The onset of decomposition is identified as the temperature at which a significant mass loss is first observed.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and polymerization, and to determine the associated enthalpy changes.
Instrumentation: A differential scanning calorimeter.
Methodology:
Accurately weigh 2-5 mg of 1-Ethynyl-4-phenoxybenzene into an aluminum DSC pan and hermetically seal it.
Place the sealed sample pan and an empty reference pan in the DSC cell.
Heat the sample from ambient temperature to a temperature above its expected polymerization or decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
Record the heat flow as a function of temperature.
Cool the sample back to ambient temperature at a controlled rate.
A second heating scan may be performed to analyze the properties of the cured or decomposed material.
Proposed Thermal Reaction Mechanisms
The thermal behavior of 1-Ethynyl-4-phenoxybenzene is expected to be dominated by polymerization of the acetylene group and, at higher temperatures, decomposition of the molecular structure.
Polymerization Mechanism
The thermal polymerization of aryl acetylenes can proceed through a complex free-radical mechanism. The process is initiated by the thermal generation of radicals, which then propagate by adding to the acetylene moieties of other monomer units. This leads to the formation of a conjugated polyene backbone. The bulky phenoxy side groups are expected to influence the stereochemistry of the resulting polymer, poly(1-ethynyl-4-phenoxybenzene). A simplified representation of the polymerization initiation and propagation is depicted below.
At temperatures exceeding those required for polymerization, the decomposition of 1-Ethynyl-4-phenoxybenzene is likely to occur. This process is expected to initiate with the cleavage of the weakest bonds in the molecule, such as the C-O ether linkage or C-H bonds, to form radical species. These radicals can then undergo a cascade of reactions, including hydrogen abstraction and fragmentation (β-scission), leading to the formation of smaller, more stable aromatic and aliphatic molecules.
Synthesis of 1-Ethynyl-4-phenoxybenzene via Sonogashira Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 1-ethynyl-4-phenoxybenzene, a valuable building block in medicinal chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-ethynyl-4-phenoxybenzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of C(sp)-C(sp²) bonds.[1][2]
Introduction
1-Ethynyl-4-phenoxybenzene serves as a key intermediate in the synthesis of more complex molecules, including biologically active compounds and functional organic materials.[3] Its structure, featuring a terminal alkyne and a phenoxy group, allows for a variety of subsequent chemical modifications. The Sonogashira coupling provides an efficient method for its preparation from readily available starting materials.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-ethynyl-4-phenoxybenzene and its characterization.
This section details two common protocols for the synthesis of 1-ethynyl-4-phenoxybenzene via Sonogashira coupling, starting from either 1-iodo-4-phenoxybenzene or 1-bromo-4-phenoxybenzene.
Protocol 1: From 1-Iodo-4-phenoxybenzene and (Trimethylsilyl)acetylene
This two-step protocol involves the initial Sonogashira coupling of 1-iodo-4-phenoxybenzene with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne.
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in methanol
Deionized water
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-phenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 1-3 mol%).
Solvent and Base Addition: Add anhydrous THF and triethylamine (or diisopropylamine) to the flask. The mixture is typically degassed by several cycles of vacuum and backfilling with the inert gas.
Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq) dropwise to the stirred reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.
Work-up (Coupling Step): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.
Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF or methanol). Add a deprotecting agent such as TBAF (1 M in THF) or a solution of K₂CO₃ in methanol. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
Final Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude 1-ethynyl-4-phenoxybenzene by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: From 1-Bromo-4-phenoxybenzene and Acetylene Gas
This protocol involves the direct coupling of 1-bromo-4-phenoxybenzene with acetylene gas. This method avoids the use of a protected alkyne and a subsequent deprotection step but requires careful handling of the flammable acetylene gas.
Materials:
1-Bromo-4-phenoxybenzene
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Copper(I) iodide (CuI)
A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)
A suitable base (e.g., triethylamine, diisopropylamine, or an inorganic base like K₂CO₃)
A suitable solvent (e.g., DMF, THF, or a mixture)
Acetylene gas
Deionized water
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
Reaction Setup: In a Schlenk flask equipped with a gas inlet and outlet, combine 1-bromo-4-phenoxybenzene (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (if required), and CuI (e.g., 2-10 mol%).
Solvent and Base Addition: Add the solvent and the base to the flask. Degas the mixture thoroughly.
Introduction of Acetylene: Bubble a slow stream of acetylene gas through the stirred reaction mixture at room temperature or a slightly elevated temperature. The reaction progress is monitored by TLC.
Work-up and Purification: Once the reaction is complete, stop the acetylene flow and purge the system with an inert gas. Work up the reaction mixture as described in Protocol 1 (step 5). Purify the crude product by flash column chromatography to obtain 1-ethynyl-4-phenoxybenzene.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-ethynyl-4-phenoxybenzene.
Applications
1-Ethynyl-4-phenoxybenzene is a versatile building block with applications in several areas of research and development:
Medicinal Chemistry: The terminal alkyne functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize triazole-containing compounds. These triazole derivatives are often explored for their potential biological activities. Phenoxyphenyl scaffolds are present in various bioactive molecules, and the introduction of an ethynyl group provides a handle for further diversification to explore structure-activity relationships (SAR). Derivatives of phenanthrene, which can be synthesized from precursors like 1-ethynyl-4-phenoxybenzene, have shown potential as antitumor agents.[5]
Materials Science: Arylalkynes are important precursors for the synthesis of conjugated polymers and organic electronic materials. Poly(1-ethynyl-4-phenoxybenzene) is a polyacetylene derivative with a conjugated backbone that exhibits photoluminescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3]
Organic Synthesis: As a bifunctional molecule, 1-ethynyl-4-phenoxybenzene can undergo various chemical transformations at both the alkyne and the phenoxy moieties, making it a valuable starting material for the synthesis of more complex organic structures.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Ethynyl-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethynyl-4-phenoxybenzene is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, funct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-phenoxybenzene is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and complex molecular architectures. Its synthesis is most commonly and efficiently achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide (typically 4-bromo- or 4-iodophenoxybenzene) and a terminal alkyne. The reaction is prized for its reliability, mild conditions, and tolerance of a wide range of functional groups.
This document provides detailed application notes and experimental protocols for the synthesis of 1-Ethynyl-4-phenoxybenzene, targeting researchers and professionals in drug development and chemical synthesis.
Reaction Principle and Signaling Pathway
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the classic approach, a copper(I) co-catalyst. The generally accepted mechanism involves three key stages:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-iodophenoxybenzene), forming a Pd(II) complex.
Transmetalation: A copper(I) acetylide, generated in situ from the terminal alkyne, a copper(I) salt (e.g., CuI), and a base, transfers the acetylide group to the Pd(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-Ethynyl-4-phenoxybenzene, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
It is important to note that copper-free Sonogashira protocols have also been developed to prevent the formation of undesired alkyne homocoupling byproducts (Glaser coupling).
Data Presentation
The following tables summarize typical reaction parameters and representative yields for the Sonogashira coupling synthesis of 1-Ethynyl-4-phenoxybenzene.
Table 1: Reaction Parameters for the Synthesis of 1-Ethynyl-4-phenoxybenzene
Parameter
Condition 1 (Iodo-substrate)
Condition 2 (Bromo-substrate)
Aryl Halide
4-Iodophenoxybenzene
4-Bromophenoxybenzene
Alkyne Source
Ethynyltrimethylsilane (TMSA)
Acetylene gas
Palladium Catalyst
PdCl₂(PPh₃)₂ (2 mol%)
Pd(OAc)₂ (2 mol%)
Copper Co-catalyst
CuI (3 mol%)
CuI (4 mol%)
Ligand
PPh₃ (4 mol%)
PPh₃ (8 mol%)
Base
Triethylamine (TEA)
Diisopropylamine (DIPEA)
Solvent
Tetrahydrofuran (THF)
Toluene
Temperature
Room Temperature
70 °C
Reaction Time
4 hours
12 hours
Table 2: Representative Yields for the Synthesis of 1-Ethynyl-4-phenoxybenzene
Aryl Halide
Alkyne Source
Catalyst System
Yield (%)
Reference
4-Iodophenoxybenzene
Ethynyltrimethylsilane
PdCl₂(PPh₃)₂ / CuI
~95%
Adapted Protocol
4-Bromophenoxybenzene
Acetylene Gas
Pd(OAc)₂ / PPh₃ / CuI
~85%
Adapted Protocol
Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction.
Mandatory Visualization
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow for the Synthesis of 1-Ethynyl-4-phenoxybenzene
Caption: General experimental workflow for the Sonogashira synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for Sonogashira couplings of similar aryl halides and can be optimized for the synthesis of 1-Ethynyl-4-phenoxybenzene.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 4-Iodophenoxybenzene with Ethynyltrimethylsilane
This protocol is a standard method for the coupling of aryl iodides with a protected terminal alkyne, followed by deprotection.
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Schlenk flask and standard glassware for inert atmosphere techniques
Magnetic stirrer
Procedure:
To a dry Schlenk flask under an argon atmosphere, add 4-iodophenoxybenzene (1.0 eq.), THF (5 mL per mmol of aryl halide), and triethylamine (3.0 eq.).
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
To the stirred solution, add PdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%), and PPh₃ (4 mol%).
Add ethynyltrimethylsilane (1.2 eq.) dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion (typically 2-4 hours), dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
To the crude product, add THF and a solution of TBAF in THF (1.1 eq.). Stir at room temperature for 1 hour.
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-Ethynyl-4-phenoxybenzene.
Protocol 2: Copper-Free Sonogashira Coupling of 4-Bromophenoxybenzene with Acetylene Gas
This protocol outlines a copper-free alternative, which can be advantageous in minimizing alkyne homocoupling.
Materials and Reagents:
4-Bromophenoxybenzene
Acetylene gas
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Diisopropylamine (DIPEA), anhydrous
Toluene, anhydrous
Schlenk flask and standard glassware for inert atmosphere techniques, including a gas inlet
Magnetic stirrer and heating plate
Procedure:
To a dry Schlenk flask under an argon atmosphere, add 4-bromophenoxybenzene (1.0 eq.), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and anhydrous toluene (5 mL per mmol of aryl halide).
Add anhydrous diisopropylamine (3.0 eq.) via syringe.
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
Heat the reaction mixture to 70 °C.
Bubble a gentle stream of acetylene gas through the stirred reaction mixture.
Monitor the reaction progress by TLC or Gas Chromatography (GC).
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion
The palladium-catalyzed Sonogashira coupling is a highly effective and versatile method for the synthesis of 1-Ethynyl-4-phenoxybenzene. The choice of starting aryl halide (iodide or bromide) and the use of a copper co-catalyst can be tailored to specific laboratory requirements and substrate availability. The provided protocols offer robust starting points for the successful synthesis of this important chemical intermediate. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the highest possible yield and purity.
Method
Application Notes and Protocols for the Polymerization of 1-Ethynyl-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the synthesis and polymerization of 1-ethynyl-4-phenoxybenzene. This monomer yields a s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and polymerization of 1-ethynyl-4-phenoxybenzene. This monomer yields a substituted polyacetylene, poly(1-ethynyl-4-phenoxybenzene), a conjugated polymer with notable thermal stability and electro-optical properties. Detailed protocols for the synthesis of the monomer via Sonogashira coupling or Corey-Fuchs reaction, and its subsequent polymerization using transition metal catalysts are presented. Characterization data, including molecular weight, polydispersity, and thermal properties, are summarized for comparative analysis. The influence of the phenoxy substituent on the polymer's properties and potential applications are also discussed.
Introduction
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their diverse applications in fields such as electronics, optics, and membrane separations.[1] The introduction of bulky side groups onto the polyacetylene backbone, such as the phenoxy group in poly(1-ethynyl-4-phenoxybenzene), can significantly enhance the polymer's thermal stability and solubility compared to unsubstituted polyacetylene.[2] This document outlines detailed methodologies for the preparation and polymerization of 1-ethynyl-4-phenoxybenzene, providing researchers with the necessary protocols to synthesize and explore the properties of this promising material.
Monomer Synthesis: 1-Ethynyl-4-phenoxybenzene
The synthesis of the 1-ethynyl-4-phenoxybenzene monomer can be achieved through established organic chemistry reactions. Two common and effective methods are the Sonogashira coupling and the Corey-Fuchs reaction.
Protocol 1: Sonogashira Coupling
This method involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[3]
Reaction Scheme:
Caption: Sonogashira coupling for 1-ethynyl-4-phenoxybenzene synthesis.
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
Step 1: Coupling Reaction. To a dry Schlenk flask under an inert atmosphere, add 4-iodophenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
Add anhydrous toluene and distilled triethylamine (5:2 v/v).
To this stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure. The crude product, 1-(trimethylsilyl)-4-phenoxybenzene, can be purified by column chromatography on silica gel.
Step 2: Desilylation. Dissolve the purified 1-(trimethylsilyl)-4-phenoxybenzene in a mixture of methanol and dichloromethane.
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Remove the solvent under reduced pressure.
Add water and extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-ethynyl-4-phenoxybenzene.
Protocol 2: Corey-Fuchs Reaction
This two-step protocol converts an aldehyde to a terminal alkyne.[4][5][6][7][8]
Reaction Scheme:
Caption: Corey-Fuchs reaction for 1-ethynyl-4-phenoxybenzene synthesis.
Materials:
4-Phenoxybenzaldehyde
Carbon tetrabromide (CBr₄)
Triphenylphosphine (PPh₃)
Dichloromethane (DCM), anhydrous
n-Butyllithium (n-BuLi) in hexanes
Tetrahydrofuran (THF), anhydrous
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
Step 1: Formation of the Dibromoalkene. To a solution of triphenylphosphine (4.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.
Stir the resulting mixture at 0 °C for 30 minutes.
Add a solution of 4-phenoxybenzaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1 hour.
Concentrate the reaction mixture under reduced pressure and purify by column chromatography on silica gel to yield 1,1-dibromo-2-(4-phenoxyphenyl)ethene.
Step 2: Formation of the Terminal Alkyne. Dissolve the dibromoalkene from Step 1 in anhydrous THF and cool to -78 °C.
Slowly add n-butyllithium (2.2 eq) to the solution.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the mixture with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-ethynyl-4-phenoxybenzene.
Polymerization of 1-Ethynyl-4-phenoxybenzene
The polymerization of 1-ethynyl-4-phenoxybenzene is typically carried out using transition metal catalysts, with Rh(I) complexes being particularly effective.
General Experimental Workflow
Caption: General workflow for the polymerization and characterization.
Protocol: Rh(I)-Catalyzed Polymerization
Materials:
1-Ethynyl-4-phenoxybenzene
[Rh(nbd)Cl]₂ (nbd = norbornadiene) or other suitable Rh(I) catalyst
Triethylamine (Et₃N), as a co-catalyst (optional, depending on the specific Rh complex)
Toluene or another suitable anhydrous solvent
Methanol (for precipitation)
Standard glassware for inert atmosphere reactions
Procedure:
In a glovebox or under an inert atmosphere, dissolve the Rh(I) catalyst in the anhydrous solvent in a Schlenk flask.
If required, add the co-catalyst (e.g., triethylamine).
Add a solution of 1-ethynyl-4-phenoxybenzene in the same solvent to the catalyst solution.
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for the specified time (e.g., 24 hours).
Monitor the polymerization by observing the increase in viscosity of the solution.
To terminate the polymerization, pour the viscous solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.
The polymer will precipitate as a solid.
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Data Presentation
The choice of catalyst significantly impacts the polymerization outcome. Below is a summary of quantitative data for the polymerization of 1-ethynyl-4-phenoxybenzene with different catalyst systems.
Table 1: Comparison of Catalysts for the Polymerization of 1-Ethynyl-4-phenoxybenzene
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Mn ( g/mol )
Mw ( g/mol )
PDI (Mw/Mn)
WCl₆
Chlorobenzene
60
24
65
5,500
10,500
1.91
MoCl₅
Chlorobenzene
60
24
68
6,200
12,100
1.95
[Rh(nbd)Cl]₂
DMF
90
24
75
11,500
23,400
2.03
Data adapted from a study on the electro-optical and electrochemical properties of poly(1-ethynyl-4-phenoxybenzene).
Table 2: Characterization Data for Poly(1-ethynyl-4-phenoxybenzene)
Property
Value
UV-visible Absorption Maximum (λmax)
352 nm
Photoluminescence Maximum
453 nm
Band Gap
3.02 eV
Thermal Stability (TGA, 5% weight loss)
~300-350 °C
Applications
Poly(1-ethynyl-4-phenoxybenzene) is a member of the substituted polyacetylene family, which are known for their potential in various applications.
Organic Electronics: Due to its conjugated backbone, this polymer exhibits semiconducting properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (OFETs).[1]
Gas Separation Membranes: The rigid structure and bulky phenoxy side groups can create microporosity within the polymer matrix, which is a desirable characteristic for gas separation membranes.
Thermally Stable Materials: The presence of the aromatic phenoxy group enhances the thermal stability of the polyacetylene backbone, making the polymer suitable for applications requiring high-temperature resistance.[2]
Chiro-optical Materials: When synthesized in a chiral environment, polyacetylenes with bulky side groups can adopt helical conformations, leading to interesting chiro-optical properties.[2]
Conclusion
This document provides detailed protocols for the synthesis of 1-ethynyl-4-phenoxybenzene and its subsequent polymerization to yield poly(1-ethynyl-4-phenoxybenzene). The presented data highlights the influence of the catalyst on the polymer properties. The unique combination of a conjugated backbone and bulky, thermally stable phenoxy side groups makes this polymer an attractive material for further research and development in various fields of materials science and electronics.
Application Notes and Protocols for Poly(1-ethynyl-4-phenoxybenzene) in Optoelectronic Applications
For Researchers, Scientists, and Material Development Professionals These application notes provide a comprehensive overview of the synthesis, properties, and potential optoelectronic applications of Poly(1-ethynyl-4-phe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Material Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential optoelectronic applications of Poly(1-ethynyl-4-phenoxybenzene), a polyacetylene derivative with promising characteristics for next-generation electronic devices. Detailed protocols for its synthesis and the fabrication of prototype devices are also presented.
Material Overview
Poly(1-ethynyl-4-phenoxybenzene) is a conjugated polymer featuring a polyacetylene backbone substituted with 4-phenoxyphenyl side groups. This structure imparts solubility in common organic solvents and enhances thermal stability compared to unsubstituted polyacetylene. The conjugated backbone is responsible for its semiconducting and photoluminescent properties, making it a candidate material for various optoelectronic applications.
Chemical Structure
Caption: Chemical structure of the Poly(1-ethynyl-4-phenoxybenzene) repeating unit.
Physicochemical Properties
The properties of Poly(1-ethynyl-4-phenoxybenzene) make it an intriguing material for optoelectronic applications. A summary of its key optical, electrical, and thermal properties is provided below.
The synthesis of Poly(1-ethynyl-4-phenoxybenzene) is achieved through the polymerization of the 1-ethynyl-4-phenoxybenzene monomer. A common and effective method involves the use of a Rh(I)-based catalyst.
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-ethynyl-4-phenoxybenzene (e.g., 1.0 g, 5.15 mmol) in anhydrous THF (e.g., 20 mL).
In a separate flask, prepare the catalyst solution by dissolving [Rh(nbd)Cl]2 (e.g., 23.8 mg, 0.0515 mmol) in a mixture of THF and triethylamine (e.g., 5 mL THF, 1 mL triethylamine).
Add the catalyst solution to the monomer solution dropwise with vigorous stirring.
Allow the reaction to proceed at room temperature for 24 hours. The solution will typically darken, and an increase in viscosity may be observed.
After 24 hours, terminate the polymerization by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with stirring.
The polymer will precipitate out of the solution.
Collect the polymer precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C for 24 hours.
Caption: Workflow for the synthesis of Poly(1-ethynyl-4-phenoxybenzene).
While specific performance data for Poly(1-ethynyl-4-phenoxybenzene) in optoelectronic devices is not widely reported in the literature, its properties suggest potential applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The following sections provide general protocols for the fabrication of such devices, which can be adapted and optimized for this specific polymer.
Organic Light-Emitting Diodes (OLEDs)
With a photoluminescence peak at 453 nm, Poly(1-ethynyl-4-phenoxybenzene) is a candidate for a blue-emitting material in OLEDs. Its HOMO level of -5.45 eV suggests that it can be used with standard anode materials like PEDOT:PSS.
Device Architecture: ITO / PEDOT:PSS / Poly(1-ethynyl-4-phenoxybenzene) / Ca / Al
Fabrication Protocol:
Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
Emissive Layer (EML): Prepare a solution of Poly(1-ethynyl-4-phenoxybenzene) in a suitable solvent (e.g., chloroform, THF) at a concentration of 5-10 mg/mL. Spin-coat the solution onto the PEDOT:PSS layer at 2000-3000 rpm for 60 seconds. Anneal at 80 °C for 30 minutes inside the glovebox.
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a bilayer cathode of Calcium (Ca, ~20 nm) followed by Aluminum (Al, ~100 nm) at a pressure below 10^-6 Torr.
Caption: General workflow for the fabrication of an OLED device.
Organic Field-Effect Transistors (OFETs)
The semiconducting nature of Poly(1-ethynyl-4-phenoxybenzene) makes it suitable as the active layer in an OFET. A bottom-gate, top-contact architecture is commonly used for solution-processed polymers.
Device Architecture: Si/SiO2 / Poly(1-ethynyl-4-phenoxybenzene) / Au (Source/Drain)
Fabrication Protocol:
Substrate Preparation: Use a heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO2, ~300 nm) layer as the gate dielectric. Clean the substrate by sonication in deionized water, acetone, and isopropanol.
Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface properties. This is done by immersing the substrate in a dilute solution of OTS in toluene.
Active Layer Deposition: Prepare a solution of Poly(1-ethynyl-4-phenoxybenzene) in a high-boiling point solvent like chlorobenzene or dichlorobenzene (5-10 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrate. Anneal the film at a temperature compatible with the polymer's thermal stability (e.g., 100-120 °C) to remove residual solvent and improve morphology.
Source/Drain Electrode Deposition: Use a shadow mask to define the source and drain electrodes. Thermally evaporate Gold (Au, ~50 nm) onto the polymer layer. The channel length and width are defined by the shadow mask.
Caption: General workflow for fabricating a bottom-gate, top-contact OFET.
Characterization
After fabrication, the devices should be characterized to evaluate their performance.
OLEDs: Measure current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). The electroluminescence spectrum should be measured with a spectrometer.
OFETs: Measure the output and transfer characteristics using a semiconductor parameter analyzer. From the transfer characteristics in the saturation regime, calculate the field-effect mobility, on/off current ratio, and threshold voltage.
Safety and Handling
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
The synthesis involving the Rh(I) catalyst should be performed under an inert atmosphere as the catalyst can be air-sensitive.
Follow standard laboratory safety procedures for waste disposal.
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, solution concentrations, and processing parameters will likely be necessary to achieve optimal performance for Poly(1-ethynyl-4-phenoxybenzene).
Application Notes and Protocols for 1-Ethynyl-4-phenoxybenzene as a Monomer for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 1-ethynyl-4-phenoxybenzene as a monomer in the synthesis of func...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-ethynyl-4-phenoxybenzene as a monomer in the synthesis of functional poly(1-ethynyl-4-phenoxybenzene). The resulting polymer, a substituted polyacetylene, exhibits interesting optical and thermal properties with potential applications in materials science and drug delivery.
Monomer: 1-Ethynyl-4-phenoxybenzene
1-Ethynyl-4-phenoxybenzene is an aromatic alkyne that serves as the building block for the corresponding functional polymer. Below are its key properties:
Property
Value
Chemical Formula
C₁₄H₁₀O
Molecular Weight
194.23 g/mol
CAS Number
4200-06-0
Appearance
Colorless solid
Boiling Point
90-95 °C at 0.4 mmHg
Density
1.074 g/mL at 25 °C
Refractive Index (n20/D)
1.6060
Synthesis of 1-Ethynyl-4-phenoxybenzene
Two common methods for the synthesis of 1-ethynyl-4-phenoxybenzene are the Sonogashira coupling and the Corey-Fuchs reaction.
Protocol 1: Sonogashira Coupling
This protocol describes the synthesis of 1-ethynyl-4-phenoxybenzene from 4-iodophenoxybenzene and a protected acetylene source, followed by deprotection.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of 1-ethynyl-4-phenoxybenzene via Sonogashira coupling.
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodophenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
Add anhydrous THF and triethylamine (3.0 eq).
Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the mixture.
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the mixture with dichloromethane (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Dissolve the crude product in methanol and add potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 2 hours to effect deprotection.
Remove the methanol under reduced pressure.
Add water and extract the product with dichloromethane.
Dry the organic layer over anhydrous MgSO₄ and concentrate.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-ethynyl-4-phenoxybenzene.
Protocol 2: Corey-Fuchs Reaction
This protocol outlines the synthesis of 1-ethynyl-4-phenoxybenzene from 4-phenoxybenzaldehyde.
Experimental Workflow: Corey-Fuchs Reaction
Caption: Workflow for the synthesis of 1-ethynyl-4-phenoxybenzene via Corey-Fuchs reaction.
Materials:
4-Phenoxybenzaldehyde
Carbon tetrabromide (CBr₄)
Triphenylphosphine (PPh₃)
n-Butyllithium (n-BuLi) in hexanes
Dichloromethane (DCM), anhydrous
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
Dibromoalkene Formation:
To a solution of triphenylphosphine (4.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.
Stir the resulting mixture at 0 °C for 30 minutes.
Add a solution of 4-phenoxybenzaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1 hour.
Concentrate the reaction mixture under reduced pressure.
Add hexane to the residue, triturate, and filter to remove triphenylphosphine oxide. Concentrate the filtrate.
Alkyne Formation:
Dissolve the crude dibromo-olefin from the previous step in anhydrous THF and cool to -78 °C.
Slowly add n-butyllithium (2.2 eq) to the solution.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-ethynyl-4-phenoxybenzene.
Polymerization of 1-Ethynyl-4-phenoxybenzene
The polymerization of 1-ethynyl-4-phenoxybenzene can be achieved using a Rh(I) catalyst to yield poly(1-ethynyl-4-phenoxybenzene).
Protocol: Rhodium-Catalyzed Polymerization
Experimental Workflow: Polymerization
Caption: Workflow for the polymerization of 1-ethynyl-4-phenoxybenzene.
Materials:
1-Ethynyl-4-phenoxybenzene
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂) or a similar Rh(I) complex
Triethylamine (TEA)
Toluene, anhydrous
Methanol
Procedure:
In a Schlenk tube under an inert atmosphere, dissolve 1-ethynyl-4-phenoxybenzene (e.g., 100 eq based on Rh) in anhydrous toluene.
In a separate vial, prepare a stock solution of the Rh(I) catalyst (e.g., [Rh(nbd)Cl]₂) and triethylamine (as a co-catalyst, typically in a 1:1 molar ratio to the Rh complex) in toluene.
Inject the catalyst solution into the monomer solution with vigorous stirring.
Allow the reaction to proceed at room temperature for 24 hours. The solution will typically become more viscous as the polymer forms.
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
Collect the polymer precipitate by filtration.
Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.
Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Properties of Poly(1-ethynyl-4-phenoxybenzene)
The resulting polymer, poly(1-ethynyl-4-phenoxybenzene), is a conjugated polymer with the following reported properties:
Typically in the range of 10⁴ - 10⁵ g/mol (Varies with conditions)
Polydispersity Index (PDI)
Typically > 1.5 (Varies with conditions)
Glass Transition Temp. (Tg)
Expected to be > 100 °C (Typical for substituted polyacetylenes)
Thermal Decomposition (Td)
Onset typically > 300 °C in N₂ (High thermal stability expected)
Note: Specific values for Mw, PDI, Tg, and Td can vary significantly depending on the polymerization conditions (catalyst, solvent, temperature, monomer-to-catalyst ratio).
Applications in Drug Development
While specific studies on poly(1-ethynyl-4-phenoxybenzene) for drug delivery are limited, its properties as a conjugated polymer suggest potential in this area, particularly for the formulation of polymeric nanoparticles for controlled drug release.
Proposed Application: Nanoparticle-based Drug Delivery
The hydrophobic nature of the poly(1-ethynyl-4-phenoxybenzene) backbone makes it a candidate for encapsulating hydrophobic drugs. The polymer can be formulated into nanoparticles using techniques like nanoprecipitation.
Application Notes and Protocols for 1-Ethynyl-4-phenoxybenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 1-Ethynyl-4-phenoxybenzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuA...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Ethynyl-4-phenoxybenzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile alkyne serves as a valuable building block for the synthesis of a wide array of molecules with applications in drug discovery, bioconjugation, and materials science. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.
Introduction to Click Chemistry and 1-Ethynyl-4-phenoxybenzene
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1][2] The most prominent example of a click reaction is the CuAAC, which involves the 1,3-dipolar cycloaddition of an alkyne and an azide to form a stable 1,2,3-triazole ring.[1][2] This reaction is known for its exceptional reliability and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly.[3]
1-Ethynyl-4-phenoxybenzene is an aromatic alkyne that readily participates in CuAAC reactions. The phenoxy group can influence the electronic properties of the alkyne and impart desirable characteristics, such as increased hydrophobicity and potential for pi-stacking interactions, to the resulting triazole products. These properties can be advantageous in the development of bioactive molecules and functional materials.
Applications in Drug Discovery
The 1,2,3-triazole core is a bioisostere for amide bonds and is found in numerous pharmacologically active compounds.[4][5] Its stability under physiological conditions and ability to participate in hydrogen bonding make it an attractive scaffold in drug design. 1-Ethynyl-4-phenoxybenzene can be utilized to synthesize libraries of triazole-containing compounds for screening against various biological targets.
1. Synthesis of Kinase Inhibitors:
Protein kinases are crucial targets in cancer therapy.[6] Click chemistry has been employed to rapidly synthesize libraries of potential kinase inhibitors.[6][7] By reacting 1-Ethynyl-4-phenoxybenzene with a variety of azide-containing fragments that are known to interact with kinase active sites, novel inhibitor candidates can be generated. The resulting 1-(4-phenoxyphenyl)-1H-1,2,3-triazole scaffold can be further elaborated to optimize potency and selectivity.
2. Development of Antimicrobial Agents:
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Triazole derivatives have shown promising antibacterial and antifungal activities.[5][8] 1-Ethynyl-4-phenoxybenzene can be "clicked" with azides appended to various pharmacophores to create hybrid molecules with potential antimicrobial properties.
Applications in Bioconjugation
Bioconjugation is the covalent attachment of a synthetic molecule to a biomolecule, such as a protein or nucleic acid. Click chemistry is an ideal tool for bioconjugation due to its bioorthogonality, meaning the reacting functional groups (azide and alkyne) are abiotic and do not interfere with biological processes.
Applications in PET Imaging Agent Synthesis
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research.[9] The development of novel PET imaging agents often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18, into a targeting molecule. Click chemistry provides a highly efficient and modular approach for the synthesis of these radiolabeled probes.[3][10]
1-Ethynyl-4-phenoxybenzene can serve as a precursor in the synthesis of PET tracers. For example, it can be reacted with an azide-functionalized, fluorine-18 labeled synthon to generate a PET probe. The phenoxyphenyl moiety can be part of a larger scaffold designed to target specific receptors or enzymes in the body.[11][12][13]
Data Presentation
The following table summarizes typical reaction conditions and yields for the CuAAC reaction with phenylacetylene derivatives, which can serve as a guide for reactions involving 1-Ethynyl-4-phenoxybenzene.
Alkyne
Azide
Catalyst System
Solvent
Time
Yield (%)
Phenylacetylene
Benzyl azide
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)
Neat
5 min
Quantitative
p-Tolylacetylene
Benzyl azide
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)
Neat
5 min
Quantitative
4-Methoxyphenylacetylene
Benzyl azide
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)
Neat
5 min
Quantitative
4-(Trifluoromethyl)phenylacetylene
Benzyl azide
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)
Neat
10 min
Quantitative
Phenylacetylene
Phenyl azide
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)
Neat
5 min
Quantitative
Data is inferred from studies on similar phenylacetylene derivatives.[4] Actual yields and reaction times for 1-Ethynyl-4-phenoxybenzene may vary depending on the specific azide, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole using 1-Ethynyl-4-phenoxybenzene and a generic azide.
Materials:
1-Ethynyl-4-phenoxybenzene
Azide of choice
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol
Deionized water
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
In a round-bottom flask, dissolve 1-Ethynyl-4-phenoxybenzene (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).
Add the desired azide (1.0 mmol, 1.0 eq.) to the solution.
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Upon completion, dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
Protocol 2: CuAAC for Bioconjugation (Conceptual)
This protocol provides a conceptual framework for the bioconjugation of an azide-modified biomolecule with 1-Ethynyl-4-phenoxybenzene. Optimization will be required for specific applications.
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Prepare a stock solution of the azide-modified biomolecule in the appropriate aqueous buffer.
Prepare a stock solution of 1-Ethynyl-4-phenoxybenzene in a minimal amount of a water-miscible co-solvent like DMSO.
In a reaction tube, combine the azide-modified biomolecule with the 1-Ethynyl-4-phenoxybenzene stock solution. The final concentration of the co-solvent should be kept to a minimum (typically <10%) to avoid denaturation of the biomolecule.
Prepare a premixed solution of CuSO₄ and a copper-chelating ligand (e.g., THPTA) in water.
Add the catalyst premix to the reaction mixture.
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
Incubate the reaction at room temperature or 37°C for 1-4 hours.
Purify the resulting bioconjugate using a suitable method to remove unreacted reagents and the copper catalyst.
Visualizations
Caption: General workflow for the synthesis of 1,2,3-triazoles using CuAAC.
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodophenoxybenzene
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the Sonogashira coupling reaction of 4-iodophenoxybenzene, a versatile method for the formation of a carbon-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Sonogashira coupling reaction of 4-iodophenoxybenzene, a versatile method for the formation of a carbon-carbon bond between an aryl iodide and a terminal alkyne. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized transformation in organic synthesis that forms a carbon-carbon bond between a sp2-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] This methodology is prized for its mild reaction conditions, broad functional group tolerance, and high yields, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]
The coupling of 4-iodophenoxybenzene with a terminal alkyne, such as phenylacetylene, yields 1-phenoxy-4-(phenylethynyl)benzene, a scaffold present in various compounds of scientific interest. The ether linkage in 4-iodophenoxybenzene is generally stable under Sonogashira conditions, allowing for the selective formation of the desired carbon-carbon bond.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (4-iodophenoxybenzene).
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a process called transmetalation.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues associated with copper catalysis.[3]
Experimental Protocol: Sonogashira Coupling of 4-Iodophenoxybenzene with Phenylacetylene
This protocol details a representative procedure for the Sonogashira coupling of 4-iodophenoxybenzene with phenylacetylene.
Oven-dried Schlenk flask or round-bottom flask with a magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon)
Syringes and needles
Standard laboratory glassware for work-up and purification
Thin-Layer Chromatography (TLC) apparatus
Rotary evaporator
Column chromatography setup
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodophenoxybenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (2 mol%).
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL per mmol of 4-iodophenoxybenzene) followed by triethylamine (3.0 eq.).
Degassing: Stir the resulting suspension and degas by bubbling the inert gas through the mixture for 10-15 minutes.
Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise to the reaction mixture via syringe.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-phenoxy-4-(phenylethynyl)benzene.
Data Presentation
The following table summarizes representative reaction parameters for the Sonogashira coupling of aryl iodides with phenylacetylene, which can be considered analogous to the reaction with 4-iodophenoxybenzene.
Yields are based on isolated product and are representative. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Visualization of Workflow and Mechanism
Experimental Workflow:
Caption: A generalized experimental workflow for the Sonogashira coupling.
Catalytic Cycle:
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Safety and Handling
4-Iodophenoxybenzene: Irritant. Avoid contact with skin and eyes.
Palladium Catalyst: Handle in a fume hood. Palladium compounds can be toxic.
Copper(I) Iodide: Harmful if swallowed.
Phenylacetylene: Flammable liquid and vapor.
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Characterization of the Product
The final product, 1-phenoxy-4-(phenylethynyl)benzene, can be characterized by standard analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the characteristic alkyne C≡C stretch.
Melting Point: To assess the purity of the solid product.
Conclusion
The Sonogashira coupling of 4-iodophenoxybenzene is a robust and efficient method for the synthesis of diarylacetylene derivatives. The provided protocol, along with the supporting data and visualizations, offers a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is essential for successful and safe execution.
Application Notes and Protocols for the Characterization of Poly(1-ethynyl-4-phenoxybenzene) Thin Films
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the characterization of Poly(1-ethynyl-4-phenoxybenzene) (PEPHENO) thin films. This document inc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of Poly(1-ethynyl-4-phenoxybenzene) (PEPHENO) thin films. This document includes detailed experimental protocols for the synthesis of the monomer and polymer, thin film deposition, and various analytical techniques used for their characterization. Quantitative data is summarized in structured tables for ease of comparison.
Introduction
Poly(1-ethynyl-4-phenoxybenzene) is a substituted polyacetylene that has garnered interest due to its potential applications in various fields owing to its conjugated backbone. The phenoxybenzene substituent enhances the polymer's solubility and stability compared to unsubstituted polyacetylene. Characterization of PEPHENO in thin film form is crucial for its application in electronic and optical devices. These notes outline the key procedures for preparing and characterizing PEPHENO thin films.
Synthesis of 1-ethynyl-4-phenoxybenzene Monomer and Polymerization
The synthesis involves a two-step process: the preparation of the 1-ethynyl-4-phenoxybenzene monomer, followed by its polymerization to yield PEPHENO. A rhodium (I) complex is an effective catalyst for the polymerization of monosubstituted acetylenes like 1-ethynyl-4-phenoxybenzene.[1]
Monomer Synthesis Workflow
Caption: Monomer synthesis workflow.
Polymerization Workflow
Caption: PEPHENO polymerization workflow.
Thin Film Deposition by Spin Coating
Spin coating is a common technique for preparing uniform thin films of polymers. The quality of the film depends on parameters such as solvent, polymer concentration, spin speed, and annealing conditions.
Spin Coating Protocol
Solution Preparation: Prepare a solution of PEPHENO in a suitable solvent (e.g., chloroform, toluene) at a concentration of 5-20 mg/mL.
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
Spin Coating:
Place the cleaned substrate on the spin coater chuck.
Dispense the PEPHENO solution onto the center of the substrate.
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds).
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) and anneal at a temperature below the polymer's decomposition temperature to remove residual solvent and improve film morphology.
Characterization of PEPHENO Thin Films
A comprehensive characterization of PEPHENO thin films involves spectroscopic, thermal, and morphological analyses.
FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm the polymerization process.
Protocol:
Acquire a background spectrum of the clean, uncoated substrate.
Mount the PEPHENO thin film on the substrate in the FTIR spectrometer.
Record the spectrum in the range of 4000-400 cm⁻¹.
The disappearance of the characteristic acetylenic C-H stretching vibration (around 3300 cm⁻¹) and C≡C stretching (around 2100 cm⁻¹) from the monomer spectrum confirms polymerization.
4.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions in the conjugated polymer backbone.
Protocol:
Use a clean, uncoated substrate as a reference.
Place the PEPHENO thin film in the spectrophotometer.
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
The absorption maximum (λmax) provides insight into the extent of conjugation.
Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the polymer.
Protocol:
Place a small amount of the PEPHENO sample (either powder or a piece of the thin film) in a TGA pan.
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
Record the weight loss as a function of temperature.
The onset of decomposition and the percentage of char residue at high temperatures indicate the thermal stability.
Morphological Characterization
4.3.1. Atomic Force Microscopy (AFM)
AFM is employed to visualize the surface topography and determine the surface roughness of the thin films.
Protocol:
Mount the PEPHENO thin film on the AFM stage.
Use a standard silicon cantilever in tapping mode for imaging.
Scan a representative area of the film surface (e.g., 1x1 µm² or 5x5 µm²).
Analyze the AFM images to determine the root-mean-square (RMS) roughness and observe the surface morphology.
Quantitative Data Summary
The following tables summarize the key quantitative data for Poly(1-ethynyl-4-phenoxybenzene).
Table 1: Spectroscopic and Electro-optical Properties of PEPHENO
Property
Value
Reference
UV-Visible Absorption Maximum (λmax)
352 nm
Photoluminescence Peak
453 nm
Band Gap
3.02 eV
Table 2: Thermal Properties of PEPHENO
Property
Condition
Value
Reference
Thermal Stability
Under N₂ flow
Stable, with improved stability due to bulky substituent
Table 3: General Thin Film Deposition Parameters (Starting Point for PEPHENO)
Parameter
Recommended Range
Influence on Film Properties
Solvent
Chloroform, Toluene
Affects solubility, drying time, and morphology.
Polymer Concentration
5 - 20 mg/mL
Higher concentration generally leads to thicker films.
Spin Speed
1000 - 4000 rpm
Higher speed results in thinner films.
Spin Time
30 - 60 seconds
Longer time can lead to thinner, more uniform films.
Annealing Temperature
80 - 150 °C
Improves film ordering and removes residual solvent.
Note: The parameters in Table 3 are general starting points for conjugated polymers and should be optimized for PEPHENO to achieve desired film characteristics.
Experimental Workflows
Overall Characterization Workflow
Caption: Overall experimental workflow.
Conclusion
These application notes provide a foundational guide for the preparation and characterization of Poly(1-ethynyl-4-phenoxybenzene) thin films. The detailed protocols and summarized data serve as a valuable resource for researchers and scientists working with this and related conjugated polymer systems. Further optimization of thin film deposition parameters and detailed experimental characterization will be crucial for specific device applications.
Application Notes and Protocols: 1-Ethynyl-4-phenoxybenzene in the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethynyl-4-phenoxybenzene is a versatile monomer utilized in the synthesis of polyacetylene-based conjugated polymers. The resulting polymer,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-phenoxybenzene is a versatile monomer utilized in the synthesis of polyacetylene-based conjugated polymers. The resulting polymer, poly(1-ethynyl-4-phenoxybenzene), possesses a conjugated backbone with 4-phenoxyphenyl substituents, which imparts desirable properties such as solubility in common organic solvents and stability in air, overcoming the limitations of unsubstituted polyacetylene.[1] These characteristics, combined with its electro-optical and electrochemical properties, make it a material of significant interest for applications in modern research fields, including fluorescent sensors, gas storage and separation membranes, photovoltaic cells, and light-emitting diodes.[1] The polymerization of 1-ethynyl-4-phenoxybenzene can be achieved using various transition metal catalysts, leading to polymers with distinct molecular weights and properties.[1][2][3]
Physicochemical Properties of Poly(1-ethynyl-4-phenoxybenzene)
The introduction of the 4-phenoxyphenyl substituent onto the polyacetylene backbone results in a polymer with distinct photophysical characteristics.
The polymerization of 1-ethynyl-4-phenoxybenzene can be effectively carried out using various transition metal catalysts. The choice of catalyst and reaction conditions significantly influences the polymer yield and molecular weight.
Application Notes and Protocols for Gas Separation Membranes from Poly(1-ethynyl-4-phenoxybenzene)
For Researchers, Scientists, and Drug Development Professionals Introduction Poly(1-ethynyl-4-phenoxybenzene) is a substituted polyacetylene that has garnered interest for its potential applications in materials science,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1-ethynyl-4-phenoxybenzene) is a substituted polyacetylene that has garnered interest for its potential applications in materials science, particularly in the development of advanced separation membranes. Its rigid backbone, conferred by the conjugated polyacetylene structure, and the presence of bulky phenoxy side groups suggest that it may form membranes with favorable free volume characteristics for efficient and selective gas transport. Substituted polyacetylenes are a class of polymers known for their high gas permeability, making them attractive candidates for membrane-based gas separation processes such as carbon capture, hydrogen purification, and air separation.[1][2]
This document provides a comprehensive overview of the synthesis of Poly(1-ethynyl-4-phenoxybenzene), detailed protocols for membrane fabrication, and standardized methods for evaluating its gas separation performance. While specific gas transport data for this particular polymer is not yet extensively documented in peer-reviewed literature, the protocols outlined herein are based on established methodologies for analogous polyacetylene-based membranes and serve as a foundational guide for researchers.
Data Presentation
The following tables provide a structured format for the presentation of quantitative data related to the properties of Poly(1-ethynyl-4-phenoxybenzene) and its performance as a gas separation membrane. This standardized presentation will facilitate comparison with other membrane materials.
Table 1: Physicochemical Properties of Poly(1-ethynyl-4-phenoxybenzene)
Table 2: Gas Permeability and Selectivity of Poly(1-ethynyl-4-phenoxybenzene) Membranes
Gas Pair
Permeability of Gas A (Barrer)
Permeability of Gas B (Barrer)
Ideal Selectivity (PA/PB)
O₂/N₂
Data not available in literature
Data not available in literature
Data not available in literature
CO₂/N₂
Data not available in literature
Data not available in literature
Data not available in literature
CO₂/CH₄
Data not available in literature
Data not available in literature
Data not available in literature
H₂/N₂
Data not available in literature
Data not available in literature
Data not available in literature
H₂/CO₂
Data not available in literature
Data not available in literature
Data not available in literature
He/N₂
Data not available in literature
Data not available in literature
Data not available in literature
Permeability is typically measured at a constant temperature (e.g., 25 °C or 35 °C) and pressure. 1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹.
Experimental Protocols
Protocol 1: Synthesis of the Monomer, 1-Ethynyl-4-phenoxybenzene
The synthesis of the monomer can be achieved via a Sonogashira coupling reaction.
Materials:
4-Bromophenoxybenzene
Trimethylsilylacetylene
Bis(triphenylphosphine)palladium(II) dichloride
Copper(I) iodide
Triethylamine
Tetrahydrofuran (THF)
Methanol
Potassium carbonate
Dichloromethane
Magnesium sulfate
Procedure:
To a solution of 4-bromophenoxybenzene in a mixture of triethylamine and THF, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an inert atmosphere.
Add trimethylsilylacetylene dropwise to the reaction mixture and stir at room temperature overnight.
After the reaction is complete, filter the mixture and evaporate the solvent.
Purify the crude product by column chromatography to obtain 1-(trimethylsilyl)ethynyl-4-phenoxybenzene.
Dissolve the purified product in a mixture of methanol and dichloromethane.
Add potassium carbonate and stir the mixture at room temperature for several hours to effect desilylation.
After the reaction is complete, remove the solvent and extract the product with dichloromethane.
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield 1-ethynyl-4-phenoxybenzene.
Protocol 2: Polymerization of 1-Ethynyl-4-phenoxybenzene
The polymerization is carried out using a transition metal catalyst.[1]
Materials:
1-Ethynyl-4-phenoxybenzene (monomer)
Tantalum(V) chloride (TaCl₅)
Tetrabutyltin (n-Bu₄Sn) (cocatalyst)
Toluene (solvent)
Methanol (non-solvent for precipitation)
Procedure:
In a glovebox, prepare a solution of the monomer in toluene in a reaction vessel.
In a separate vial, prepare the catalyst solution by dissolving TaCl₅ and n-Bu₄Sn in toluene.
Add the catalyst solution to the monomer solution with vigorous stirring.
Allow the polymerization to proceed at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).
Quench the polymerization by adding a small amount of methanol.
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
Filter the precipitated polymer and wash it thoroughly with methanol.
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 3: Fabrication of Poly(1-ethynyl-4-phenoxybenzene) Membranes
Dense, flat-sheet membranes are fabricated by solution casting.
Materials:
Poly(1-ethynyl-4-phenoxybenzene) powder
Toluene (or another suitable solvent)
A flat, level casting surface (e.g., a glass plate or Teflon dish)
A casting knife or doctor blade
Procedure:
Prepare a homogeneous polymer solution by dissolving a known amount of Poly(1-ethynyl-4-phenoxybenzene) in toluene. The concentration will depend on the desired membrane thickness and the polymer's molecular weight (typically 1-5 wt%).
Filter the polymer solution to remove any undissolved particles.
Carefully pour the filtered solution onto the level casting surface.
Use a casting knife to spread the solution to a uniform thickness.
Cover the casting setup to allow for slow solvent evaporation in a dust-free environment at room temperature.
Once the membrane appears dry, anneal it in a vacuum oven at a temperature below the polymer's glass transition temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
Carefully peel the membrane from the casting surface.
Protocol 4: Gas Permeation Measurements
The gas transport properties of the membrane are determined using a constant-volume, variable-pressure apparatus.
Apparatus:
A gas permeation cell that separates a feed side (high pressure) from a permeate side (low pressure).
Pressure transducers for both the feed and permeate sides.
A vacuum pump.
A temperature-controlled chamber.
Test gases (e.g., He, H₂, N₂, O₂, CH₄, CO₂).
Procedure:
Mount a circular sample of the membrane in the permeation cell, ensuring a good seal.
Place the cell in the temperature-controlled chamber and allow it to reach the desired temperature.
Evacuate both the feed and permeate sides of the cell.
Introduce the test gas to the feed side at a constant pressure.
Monitor the pressure increase on the permeate side as a function of time.
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase on the permeate side, the membrane thickness, the area of the membrane, and the pressure difference across the membrane.
The ideal selectivity (αA/B) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (PA/PB).
Visualizations
Figure 1. Experimental workflow for the synthesis, fabrication, and testing of Poly(1-ethynyl-4-phenoxybenzene) membranes.
Figure 2. Schematic of a constant-volume, variable-pressure gas permeation testing apparatus.
Application Notes and Protocols for 1-Ethynyl-4-phenoxybenzene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of 1-Ethynyl-4-phenoxybenzene as a monomer for the synthesis of the electrolumin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Ethynyl-4-phenoxybenzene as a monomer for the synthesis of the electroluminescent polymer, Poly(1-ethynyl-4-phenoxybenzene), and its subsequent application in Organic Light-Emitting Diodes (OLEDs). Detailed protocols for polymer synthesis and device fabrication are outlined to facilitate reproducible experimental work.
Introduction
1-Ethynyl-4-phenoxybenzene is a versatile organic molecule that serves as a fundamental building block for the synthesis of conjugated polymers used in organic electronics. Its rigid phenylene-ethynylene backbone, when polymerized, forms Poly(1-ethynyl-4-phenoxybenzene), a material with promising photoluminescent properties for application as an emissive layer in OLEDs. The phenoxy side groups enhance solubility and film-forming characteristics, crucial for device fabrication. This document details the synthesis of this polymer and its integration into a functional OLED device structure.
Key Material Properties
Poly(1-ethynyl-4-phenoxybenzene) exhibits distinct optical and electronic characteristics that make it a candidate for OLED applications. A summary of its key photophysical properties is provided below.
A common and effective method for the polymerization of substituted acetylenes like 1-Ethynyl-4-phenoxybenzene is through a Rhodium-based catalyst system. This method allows for the formation of a stereoregular polymer with a conjugated backbone.
Monomer and Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve 1-Ethynyl-4-phenoxybenzene (1.0 g, 5.15 mmol) in anhydrous toluene (20 mL). In a separate flask, prepare a solution of [Rh(nbd)Cl]2 (23.8 mg, 0.052 mmol) and triethylamine (0.72 mL, 5.15 mmol) in anhydrous toluene (5 mL).
Polymerization Reaction: Add the catalyst solution to the monomer solution with vigorous stirring. The reaction mixture is typically stirred at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
Polymer Precipitation and Purification: After the reaction is complete, pour the viscous polymer solution into a beaker containing methanol (200 mL) with stirring. The polymer will precipitate as a solid.
Isolation and Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues. Dry the polymer under vacuum at 40 °C for 24 hours to yield Poly(1-ethynyl-4-phenoxybenzene) as a solid.
Characterization:
The synthesized polymer should be characterized to confirm its structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the polymer structure.
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
UV-Visible and Photoluminescence Spectroscopy: To determine the optical properties of the polymer in solution and as a thin film.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of Poly(1-ethynyl-4-phenoxybenzene).
OLED Device Fabrication
A multi-layer OLED device can be fabricated using Poly(1-ethynyl-4-phenoxybenzene) as the emissive layer (EML). A typical device architecture is described below.
Device Structure: ITO / PEDOT:PSS / Poly(1-ethynyl-4-phenoxybenzene) / TPBi / LiF / Al
Materials:
Indium Tin Oxide (ITO)-coated glass substrates (anode)
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates with a stream of nitrogen gas.
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
Hole Injection Layer (HIL) Deposition:
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate at 3000 rpm for 60 seconds.
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water. This should result in a film thickness of approximately 40 nm.
Emissive Layer (EML) Deposition:
Prepare a solution of Poly(1-ethynyl-4-phenoxybenzene) in chlorobenzene (e.g., 10 mg/mL).
Inside the glovebox, spin-coat the polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
Anneal the substrate at 80 °C for 20 minutes to remove the solvent. The resulting film thickness should be around 60 nm.
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
Transfer the substrate into a high-vacuum thermal evaporation chamber (<10-6 Torr).
Sequentially deposit TPBi (40 nm), LiF (1 nm), and Al (100 nm) onto the EML without breaking the vacuum. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
Encapsulation:
After deposition, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and cathode from atmospheric moisture and oxygen.
DOT Script for Device Fabrication Workflow:
Caption: Workflow for the fabrication of an OLED device.
Device Characterization and Performance
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of Poly(1-ethynyl-4-phenoxybenzene) as an emissive material.
Characterization Techniques:
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
Electroluminescence (EL) Spectra: Measured using a spectroradiometer to determine the emission color and purity.
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and EL spectra.
While specific performance data for an OLED device solely based on Poly(1-ethynyl-4-phenoxybenzene) is not extensively reported in the literature, the photoluminescence peak at 453 nm suggests the potential for a blue-emitting device. The performance of such a device would be influenced by factors including the molecular weight of the polymer, the thickness of each layer in the device, and the energy level alignment between the different materials.
Signaling Pathway and Device Physics
The operation of the OLED relies on the injection of charge carriers from the electrodes, their transport through the organic layers, and their subsequent recombination in the emissive layer to generate light.
DOT Script for OLED Energy Level Diagram and Working Principle:
Caption: Energy level diagram and charge transport in the OLED.
Conclusion
1-Ethynyl-4-phenoxybenzene is a valuable monomer for the synthesis of the blue-emitting polymer Poly(1-ethynyl-4-phenoxybenzene). The protocols provided herein offer a clear pathway for the synthesis of this polymer and its incorporation into a multilayer OLED device. Further optimization of the polymer properties and device architecture is anticipated to enhance the electroluminescent performance, paving the way for its use in next-generation display and lighting technologies. Researchers are encouraged to use these notes as a foundation for further exploration and development in the field of organic electronics.
Technical Support Center: Overcoming Sonogashira Homocoupling Side Reactions
Welcome to the technical support center for optimizing Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common sid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of alkyne homocoupling (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it problematic?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2] This is an undesired process as it consumes the alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the desired cross-coupled product and complicating the purification process.[1][3]
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary causes of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[1][2][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2][4][5] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[2][6]
Q3: How can I minimize or prevent homocoupling?
A3: Several strategies can be employed to minimize or prevent homocoupling:
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][2][6]
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][2][6]
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[2]
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]
Use a reducing atmosphere: An atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the homocoupling side product to about 2%.[3]
Q4: Can the choice of base and solvent affect the amount of homocoupling?
A4: Yes, the base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome.[2] Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine.[1] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.[2]
Q5: Are there any specific ligands that can help minimize homocoupling?
A5: The choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling.[2] Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling, even in copper-free systems.[1]
Q6: Does temperature play a role in controlling homocoupling?
A6: While Sonogashira reactions are known for their mild conditions, temperature can be a factor.[1] In some instances, particularly with less reactive aryl bromides, heating is necessary.[1][7] However, excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side products, including homocoupling products.[1]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Action(s)
High percentage of homocoupled diyne byproduct
1. Presence of oxygen.[1][2][4] 2. High concentration of copper co-catalyst.[4] 3. High concentration of the terminal alkyne.[2]
1. Ensure rigorous degassing of solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂).[1][2][4] 2. Reduce the amount of CuI or switch to a copper-free protocol.[1][2][6] 3. Add the terminal alkyne slowly to the reaction mixture via syringe pump.[2]
Low or no yield of the desired cross-coupled product
1. Use fresh, high-purity palladium catalyst and copper co-catalyst.[7] 2. Optimize the reaction temperature; aryl iodides often react at room temperature, while aryl bromides may require heating.[6][7] 3. Carefully check the molar ratios of the aryl halide, alkyne, catalyst, and base.
1. Ensure the reaction is run under strictly anaerobic conditions.[7] 2. Consider switching to a different solvent; for instance, some anecdotal evidence suggests THF may promote palladium black formation.[7][8]
Reaction is sluggish or stalls
1. Low reactivity of the aryl halide (Cl < Br < I).[6][7] 2. Insufficiently active catalyst system.
1. For less reactive aryl halides, consider increasing the temperature or using a more active catalyst system.[6][7] 2. Screen different phosphine ligands or consider a more specialized palladium catalyst.[2]
Data Summary
Table 1: Effect of Reaction Atmosphere on Homocoupling
Protocol 1: Standard Sonogashira Coupling with Rigorous Oxygen Exclusion
This protocol is a standard procedure for copper-palladium catalyzed Sonogashira coupling with an emphasis on minimizing homocoupling through the rigorous exclusion of oxygen.
Glassware and Reagent Preparation:
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
Ensure all solvents are anhydrous and have been thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[4]
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.
Add the degassed solvent (e.g., 5 mL of THF and 10 mL of triethylamine) via syringe.[1]
Reaction Execution:
Add the terminal alkyne (1.2 mmol) to the reaction mixture. For particularly sensitive substrates, consider slow addition via a syringe pump.
Stir the mixture at the appropriate temperature (room temperature for aryl iodides, potentially elevated for aryl bromides) and monitor the reaction progress by TLC or LC-MS.[1][7]
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
Purify the crude product by column chromatography.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.
Glassware and Reagent Preparation:
Follow the same rigorous drying and degassing procedures as in Protocol 1.
Reaction Setup:
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]
Add the base (e.g., K₃PO₄, 2.0 mmol).
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[2]
Reaction Execution:
Stir the mixture at room temperature for 10 minutes.
Add the terminal alkyne (1.2 mmol) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[2]
Work-up and Purification:
Follow the standard work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.
Optimizing palladium catalyst loading in Sonogashira reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize palladium catalyst loading in Sonogashira reactions and resolve commo...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize palladium catalyst loading in Sonogashira reactions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: A typical Sonogashira reaction involves an aryl or vinyl halide, a terminal alkyne, a palladium catalyst (usually Pd(0) or a Pd(II) precatalyst), a copper(I) co-catalyst (e.g., CuI), and an amine base in an appropriate solvent.[1][2] Copper-free versions exist but may require different conditions or specialized ligands to be efficient.[3][4]
Q2: What is the typical range for palladium catalyst loading?
A2: Palladium catalyst loading can vary significantly depending on the reactivity of the substrates. For highly reactive aryl iodides, loadings can be as low as 0.02 mol%.[3] For less reactive aryl bromides, 1-5 mol% is common.[3][5] Deactivated or challenging substrates, like aryl chlorides, may require higher loadings or more specialized, highly active catalyst systems.[6]
Q3: How does the choice of aryl halide affect the required catalyst loading?
A3: The reactivity of the aryl halide is a critical factor and follows the general trend: I > Br > OTf > Cl.[4] Aryl iodides are the most reactive and can often be coupled with very low catalyst loadings at room temperature.[4][7] Aryl bromides are less reactive and typically require higher temperatures and catalyst loadings.[8] Aryl chlorides are the least reactive and often necessitate specialized ligands and higher catalyst concentrations for a successful reaction.[9]
Q4: Can I run a Sonogashira reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are widely used, primarily to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by oxygen in the presence of copper.[4][10] These reactions may require adjustments, such as using a stronger base, higher temperatures, or specific palladium-ligand systems to proceed efficiently.[3][11]
Troubleshooting Guide
Issue 1: Low to No Product Yield
A systematic approach is crucial when a reaction yields little to no product. The primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[4]
Question: My reaction is not working at all. What are the first things I should check?
Answer:
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be effectively reduced to Pd(0) in situ.[1][12] Consider using a fresh batch of catalyst.
Inert Atmosphere: Palladium(0) complexes are sensitive to air.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and alkyne homocoupling.[4]
Reagent Purity: Impurities in the alkyne, aryl halide, or solvent can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous.[4]
Base: An amine base is required to deprotonate the alkyne and neutralize the hydrogen halide formed.[4] Ensure the base is dry and added in sufficient excess (typically 2 equivalents or more).[13]
Question: I'm getting some product, but the yield is very low. How can I optimize the catalyst loading?
Answer:
If you observe product formation, the catalytic cycle is turning over, but inefficiently.
Increase Catalyst Loading: The simplest first step is to increase the palladium catalyst loading incrementally. Try doubling the initial amount (e.g., from 1 mol% to 2 mol%).
Check for Homocoupling: The formation of a symmetrical diyne (from the homocoupling of your starting alkyne) is a major competing reaction, especially when using a copper co-catalyst in the presence of oxygen.[3][10] If this side product is significant, switch to a copper-free protocol or ensure more rigorous exclusion of air.
Ligand Choice: The ligand stabilizes the palladium center. Standard phosphine ligands like PPh₃ are common, but for less reactive substrates (e.g., aryl bromides or chlorides), more electron-rich and bulky phosphine ligands (like XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity and may allow for lower catalyst loadings.[3][13]
Issue 2: Catalyst Decomposition (Palladium Black)
Question: I see a black precipitate forming in my reaction flask. What is it?
Answer:
The formation of a black precipitate, known as "palladium black," is a sign of catalyst decomposition.[4] The active, soluble Pd(0) catalyst has aggregated and precipitated out of the solution, halting the catalytic cycle. This can be caused by:
High Temperature: Excessive heat can cause ligands to dissociate from the palladium center, leading to aggregation.[8]
Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species, promoting decomposition. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[4][14]
Insufficient Ligand: If the palladium-to-ligand ratio is too low, the catalyst may not be sufficiently stabilized. Adding a small excess of the phosphine ligand can sometimes prevent precipitation.
Issue 3: Formation of Side Products
Question: My main impurity is a symmetrical diyne. How do I prevent this?
Answer:
This side product results from the Glaser or homocoupling of the terminal alkyne.[4] This is particularly problematic in copper-catalyzed Sonogashira reactions. To minimize it:
Rigorous Degassing: Oxygen promotes this side reaction. Ensure your solvents and reaction vessel are thoroughly deoxygenated.[1]
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Use a Copper-Free Protocol: The most effective way to avoid Glaser coupling is to omit the copper co-catalyst entirely.[4]
Data Presentation: Catalyst Loading & Conditions
Table 1: Typical Palladium Catalyst Loadings for Various Aryl Halides.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Caption: Logical workflow for troubleshooting a failed reaction.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
Aryl Halide (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Pd(PPh₃)₄ (2 mol%)
Copper(I) Iodide (CuI) (4 mol%)
Anhydrous, degassed solvent (e.g., THF or DMF)
Anhydrous triethylamine (Et₃N) (2.0 equiv)
Schlenk flask or similar reaction vessel
Methodology:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).[13]
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
Using a syringe, add the triethylamine (2.0 equiv), followed by the terminal alkyne (1.2 equiv).[13]
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl halide.
Monitor the reaction progress using TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[13]
Protocol 2: Optimizing Palladium Catalyst Loading
This procedure uses a parallel reaction setup to efficiently screen for the optimal catalyst concentration.
Methodology:
Setup: Arrange a series of small-scale reaction vials (e.g., 4 mL vials with stir bars).
Stock Solutions: Prepare stock solutions of your aryl halide, alkyne, and base in the chosen degassed solvent. This ensures accurate and consistent dispensing of reagents.
Catalyst Array: In each vial, add a different amount of the palladium catalyst. For example:
Vial 1: 0.2 mol%
Vial 2: 0.5 mol%
Vial 3: 1.0 mol%
Vial 4: 2.0 mol%
Vial 5: 5.0 mol%
Vial 6: No catalyst (negative control)
Reagent Addition: Under an inert atmosphere, add the copper co-catalyst (if used) to each vial, followed by the stock solutions of the reactants and base.
Reaction: Seal the vials and place them in a heating block set to the desired temperature. Stir for a set period (e.g., 12 or 24 hours).
Analysis: After the reaction time, take a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the conversion or yield for each catalyst loading.
Technical Support Center: Purification of 1-Ethynyl-4-phenoxybenzene
This guide provides detailed troubleshooting and frequently asked questions for the purification of 1-ethynyl-4-phenoxybenzene using column chromatography, tailored for research scientists and drug development profession...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides detailed troubleshooting and frequently asked questions for the purification of 1-ethynyl-4-phenoxybenzene using column chromatography, tailored for research scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying 1-ethynyl-4-phenoxybenzene?
For the purification of relatively nonpolar small molecules like 1-ethynyl-4-phenoxybenzene, standard grade silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Its polarity is well-suited for resolving the target compound from both more polar and less polar impurities typically found after synthesis.
Q2: Which mobile phase (eluent) system should I start with?
A good starting point for the mobile phase is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. A common initial system is a 95:5 mixture of hexanes and ethyl acetate (v/v). The polarity can then be adjusted based on the results of the initial Thin Layer Chromatography (TLC) analysis.
Q3: How can I effectively monitor the separation during the experiment?
Separation should be monitored using TLC. Spot the crude mixture, the target compound standard (if available), and collected fractions on a silica gel TLC plate. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the molecule are UV-active. An appropriate staining agent, such as potassium permanganate, can also be used if impurities are not UV-active.
Q4: What is the expected Retention Factor (Rf) for 1-ethynyl-4-phenoxybenzene?
The ideal Rf value for the target compound during column chromatography is between 0.25 and 0.35. This range typically provides the best balance between separation efficiency and elution time. The table below summarizes approximate Rf values in different solvent systems.
Data Presentation
Table 1: Mobile Phase Composition and Approximate Rf Values
Mobile Phase System (Hexanes:Ethyl Acetate, v/v)
Approximate Rf of 1-Ethynyl-4-phenoxybenzene
General Observations
98:2
0.45 - 0.55
Good for fast elution, but may co-elute with nonpolar impurities.
95:5
0.30 - 0.40
Recommended starting system. Provides good separation from common impurities.
90:10
0.15 - 0.25
Use if the compound is co-eluting with a slightly less polar impurity.
80:20
< 0.10
Elution will be very slow; separation from polar impurities may improve.
Note: Rf values are approximate and can vary based on the specific silica gel, temperature, and chamber saturation.
Troubleshooting Guide
Issue 1: The compound spot is not moving from the origin on the TLC plate (Rf ≈ 0).
Cause: The mobile phase is not polar enough to move the compound up the stationary phase.
Solution: Gradually increase the polarity of the eluent system. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate in 2-5% increments (e.g., from 95:5 to 90:10) until the desired Rf value is achieved.
Issue 2: The compound spot is running with the solvent front (Rf ≈ 1).
Cause: The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase.
Solution: Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, reduce the proportion of ethyl acetate (e.g., from 90:10 to 95:5 or even 98:2).
Issue 3: The spots on the TLC plate are streaking or tailing.
Cause 1: The sample is too concentrated. This can overload the stationary phase.
Solution 1: Dilute the sample before spotting it on the TLC plate. For the column, ensure the sample is loaded in a minimal volume of solvent.
Cause 2: The compound may be slightly acidic (terminal alkyne proton) and interacting too strongly with the basic sites on the silica gel.
Solution 2: Add a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.
Cause 3: The compound is degrading on the silica gel.
Solution 3: Consider deactivating the silica gel with a small amount of water or triethylamine before packing the column, or switch to a less acidic stationary phase like neutral alumina.
Issue 4: The separation between the product and an impurity is poor.
Cause: The polarity difference between the product and the impurity is insufficient for the chosen mobile phase.
Solution:
Optimize the Mobile Phase: Try a different solvent system with different selectivities. For example, switch from hexanes/ethyl acetate to a hexanes/dichloromethane system.
Fine-tune Polarity: Make very small, incremental changes to the solvent ratio (e.g., 1% increments).
Improve Column Efficiency: Ensure the column is packed uniformly without any air bubbles or cracks. A longer column may also improve separation.
Experimental Workflow Visualization
Caption: Experimental workflow for column chromatography purification.
Troubleshooting Workflow Visualization
Caption: Logic diagram for troubleshooting poor separation issues.
Detailed Experimental Protocol
1. Preparation of the Stationary Phase (Slurry Method)
Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample) into a beaker.
In a fume hood, add the initial, nonpolar mobile phase (e.g., 95:5 hexanes:ethyl acetate) to the silica gel until a pourable, homogenous slurry is formed. Stir gently with a glass rod to release trapped air bubbles.
2. Packing the Column
Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.
Fill the column about one-third full with the mobile phase.
Gently pour the silica slurry into the column. Use a funnel to guide the slurry.
Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
Open the stopcock and drain the solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading
Dissolve the crude 1-ethynyl-4-phenoxybenzene sample in a minimal amount of a solvent in which it is highly soluble, preferably the mobile phase or a slightly more polar solvent like dichloromethane.
Carefully add the dissolved sample solution dropwise onto the center of the sand layer using a pipette.
Rinse the sample flask with a very small amount of solvent and add this to the column to ensure all the product is transferred.
Drain the solvent until the sample has fully entered the silica/sand bed.
4. Elution and Fraction Collection
Carefully add the mobile phase to fill the top of the column.
Open the stopcock to begin elution. Maintain a steady flow rate (e.g., 1-2 drops per second).
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL each).
Continuously add more mobile phase to the top of the column to prevent it from running dry.
5. Analysis and Product Isolation
Monitor the collected fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions into a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 1-ethynyl-4-phenoxybenzene.
Optimization
Technical Support Center: Optimizing Sonogashira Couplings by Preventing Alkyne Dimerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired dimerization of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired dimerization of terminal alkynes (Glaser coupling) during Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne dimerization in the context of Sonogashira coupling?
A1: Terminal alkyne dimerization, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne (a homodimer).[1][2] This reaction is undesirable as it consumes the alkyne starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process.[1][2]
Q2: What are the primary causes of alkyne dimerization in Sonogashira reactions?
A2: The two main culprits behind alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1]
Q3: What are the main strategies to prevent or minimize alkyne dimerization?
A3: Several effective strategies can be employed:
Copper-Free Protocols: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol. Numerous such methods have been developed.[1][3]
Inert Atmosphere: Rigorously excluding oxygen by performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial, especially when a copper co-catalyst is used.[1][2]
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration of the alkyne, which in turn disfavors the bimolecular homocoupling reaction.[1]
Use of Protecting Groups: The terminal proton of the alkyne can be protected with a suitable group, such as a trimethylsilyl (TMS) group. This protected alkyne can then be used in the coupling reaction, and the protecting group is subsequently removed.[4]
Optimization of Reaction Conditions: Careful selection of the palladium catalyst, ligands, base, and solvent can significantly reduce the extent of homocoupling.[1]
Troubleshooting Guide
Problem: Low yield of the desired Sonogashira product and a significant amount of alkyne homodimer.
Possible Cause
Suggested Solution
Oxygen in the reaction
Ensure all solvents and reagents are properly degassed. Use Schlenk techniques or a glovebox to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][2]
Copper-catalyzed homocoupling
Switch to a copper-free Sonogashira protocol. If copper is essential for reactivity with your substrate, consider lowering the amount of copper(I) iodide used.
High concentration of terminal alkyne
Add the terminal alkyne to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling over homocoupling.[1]
Suboptimal ligand
The choice of phosphine ligand on the palladium catalyst can influence the reaction outcome. Bulky and electron-rich ligands can sometimes favor the desired cross-coupling. Consider screening different ligands to find the optimal one for your specific substrates.
Inappropriate base
The base plays a crucial role. Amine bases like triethylamine or diisopropylamine are commonly used. The choice of base can affect the rate of both the desired reaction and the side reactions. It may be necessary to screen different bases to optimize the reaction.
Highly reactive alkyne or unreactive aryl/vinyl halide
If the aryl/vinyl halide is unreactive, the alkyne has more opportunity to homocouple. In such cases, using a more active catalyst system or protecting the alkyne with a group like TMS can be beneficial.[4]
Data Presentation: Impact of Reaction Conditions on Alkyne Dimerization
The following table summarizes quantitative data on how different reaction parameters can influence the yield of the desired Sonogashira product versus the undesired homodimer.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling under Inert Atmosphere
Materials:
Aryl/vinyl halide (1.0 mmol)
Terminal alkyne (1.2 mmol)
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
Triethylamine (TEA, 3.0 mmol)
Anhydrous and degassed solvent (e.g., THF or toluene, 5 mL)
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl/vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with inert gas three times.
Add the anhydrous, degassed solvent and triethylamine via syringe.
Stir the mixture at room temperature for 10-15 minutes.
Add the terminal alkyne dropwise via syringe over a period of time (e.g., 30 minutes).
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC/MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Anhydrous and degassed solvent (e.g., toluene, 5 mL)
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
In a glovebox or under a positive pressure of inert gas in a Schlenk flask, combine the aryl/vinyl halide, palladium catalyst, phosphine ligand, and base.
Add the anhydrous, degassed solvent.
Stir the mixture at room temperature for 15-20 minutes.
Add the terminal alkyne via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress.
After the reaction is complete, cool to room temperature.
Work-up and purification are similar to Protocol 1, omitting the ammonium chloride wash if no copper is present.
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A logical workflow for troubleshooting alkyne dimerization in Sonogashira coupling.
Technical Support Center: Synthesis of 1-Ethynyl-4-phenoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Ethynyl-4-phenoxybenzene synthesis. It includes troubleshooting gu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Ethynyl-4-phenoxybenzene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Ethynyl-4-phenoxybenzene?
A1: The most prevalent and versatile method for synthesizing 1-Ethynyl-4-phenoxybenzene is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide, typically 4-bromophenoxybenzene or 4-iodophenoxybenzene, with a terminal alkyne, such as ethynyltrimethylsilane (followed by deprotection) or acetylene gas. The reaction is catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst in the presence of a base.
Q2: Which aryl halide should I choose: 4-bromophenoxybenzene or 4-iodophenoxybenzene?
A2: The reactivity of aryl halides in the Sonogashira coupling follows the order: I > Br > Cl.[1][2] 4-Iodophenoxybenzene is more reactive and will typically couple under milder conditions (e.g., lower temperatures) than 4-bromophenoxybenzene. However, 4-bromophenoxybenzene is often more readily available and less expensive. For challenging couplings or when milder conditions are required, the iodo derivative is preferable.
Q3: What are the key components of a Sonogashira coupling reaction for this synthesis?
A3: The essential components are:
Aryl Halide: 4-bromophenoxybenzene or 4-iodophenoxybenzene.
Alkyne: Ethynyltrimethylsilane (TMS-acetylene) is commonly used as a stable and easy-to-handle acetylene surrogate. The TMS group is removed in a subsequent step.
Palladium Catalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or more advanced precatalysts like [DTBNpP]Pd(crotyl)Cl.[3]
Copper(I) Co-catalyst (optional): Copper(I) iodide (CuI) is often used to facilitate the reaction, but copper-free protocols are also common to avoid side reactions.[4]
Base: An amine base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or a stronger base like cesium carbonate (Cs₂CO₃) is required.[1]
Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typically used.
Q4: I am observing a significant amount of a dark precipitate in my reaction. What is it and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This is a frequent cause of low reaction yields. To mitigate this, ensure that your reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Using fresh, high-purity reagents can also help prevent catalyst decomposition. Certain bulky phosphine ligands can also stabilize the palladium catalyst and prevent precipitation.
Q5: My main byproduct is a dimer of the alkyne. How can I prevent this?
A5: The formation of alkyne dimers is a common side reaction known as Glaser-Hay coupling. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this side reaction, thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere. Alternatively, employing a copper-free Sonogashira protocol is a highly effective strategy to prevent this unwanted homocoupling.[4]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Inactive catalyst
Use a fresh batch of palladium catalyst and copper(I) iodide (if applicable). Consider using a more active precatalyst.
Poor quality of reagents
Ensure aryl halide and alkyne are pure. Use anhydrous and degassed solvents. Purify the amine base by distillation if necessary.
Insufficient temperature
For aryl bromides, higher temperatures (60-100 °C) may be required compared to aryl iodides.[2]
Inappropriate base
The base must be strong enough to deprotonate the alkyne. For less acidic alkynes, a stronger base may be needed. Ensure the base is used in sufficient excess.
Formation of Palladium Black
Presence of oxygen or moisture
Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen).
Impurities in reagents
Use high-purity reagents and solvents.
Inappropriate ligand
For electron-rich aryl bromides like 4-bromophenoxybenzene, bulky and electron-rich phosphine ligands can stabilize the catalyst.[1][5]
Significant Alkyne Homocoupling (Glaser Coupling)
Presence of oxygen with copper catalyst
Rigorously exclude oxygen from the reaction by degassing and using an inert atmosphere.
Monitor the reaction progress by TLC or GC-MS and allow for longer reaction times if necessary.
Low catalyst loading
While lower catalyst loading is desirable, it may lead to incomplete conversion. A slight increase in catalyst loading might be necessary.
Difficulty in Product Purification
Co-elution of product with byproducts
Optimize column chromatography conditions (e.g., use a less polar eluent system).
Presence of residual catalyst
Pass the crude product through a short plug of silica gel or treat with a suitable scavenger to remove residual metals.
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield of 1-Ethynyl-4-phenoxybenzene. The following tables summarize the impact of different catalysts, solvents, and bases on the yield of Sonogashira couplings of analogous aryl bromides.
Table 1: Effect of Palladium Catalyst and Ligand on the Yield of Aryl Alkynes
Protocol 1: Copper-Free Sonogashira Coupling of 4-Bromophenoxybenzene and Ethynyltrimethylsilane
This protocol is adapted from a general procedure for copper-free Sonogashira reactions of aryl bromides.[3]
Materials:
4-Bromophenoxybenzene
Ethynyltrimethylsilane (TMS-acetylene)
[DTBNpP]Pd(crotyl)Cl (Palladium precatalyst)
2,2,6,6-Tetramethylpiperidine (TMP)
Anhydrous Dimethyl Sulfoxide (DMSO)
Argon or Nitrogen gas
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
To a dry Schlenk flask containing a magnetic stir bar, add 4-bromophenoxybenzene (1.0 mmol, 1.0 eq) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%).
Seal the flask, and evacuate and backfill with argon three times.
Add anhydrous DMSO (5 mL) via syringe.
Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 eq) via syringe.
Finally, add ethynyltrimethylsilane (1.2 mmol, 1.2 eq) via syringe.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-18 hours.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product, 1-(trimethylsilylethynyl)-4-phenoxybenzene, by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group
Materials:
1-(Trimethylsilylethynyl)-4-phenoxybenzene
Potassium carbonate (K₂CO₃)
Methanol
Diethyl ether or Ethyl acetate
Procedure:
Dissolve the purified 1-(trimethylsilylethynyl)-4-phenoxybenzene (1.0 mmol) in methanol (10 mL).
Add potassium carbonate (0.2 mmol, 0.2 eq).
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
Remove the methanol under reduced pressure.
Add water to the residue and extract with diethyl ether or ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 1-Ethynyl-4-phenoxybenzene.
Visualizing the Process
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 1-Ethynyl-4-phenoxybenzene.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Technical Support Center: Catalyst Deactivation in Sonogashira Coupling of Aryl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation dur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Sonogashira coupling of aryl ethers. Aryl ethers, including phenol derivatives like tosylates and mesylates, can be challenging substrates due to the strength of the C-O bond, requiring more forcing conditions that can lead to catalyst instability.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an aryl ether is showing low to no conversion. What are the primary causes related to the catalyst?
A1: Low or no conversion in the Sonogashira coupling of aryl ethers is frequently linked to catalyst deactivation. The primary suspects are:
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium clusters, appearing as a black precipitate. This is often triggered by high temperatures, impurities, or an inappropriate choice of solvent or base.
Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures and in the presence of trace oxygen. Bulky, electron-rich phosphine ligands, while promoting oxidative addition, can also be prone to degradation pathways.
Substrate or Product Inhibition: The oxygen atom in the aryl ether substrate or the coupled product can coordinate to the palladium center, inhibiting its catalytic activity.
Insufficiently Active Catalyst System: The C-O bond in aryl ethers is less reactive than C-I or C-Br bonds. Standard catalyst systems like Pd(PPh₃)₄ may not be active enough to facilitate the initial oxidative addition step efficiently. More electron-rich and bulky ligands or N-heterocyclic carbene (NHC) ligands are often required.[1][2]
Q2: I'm observing significant formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," an inactive, aggregated form of palladium. Its formation signals catalyst decomposition. To prevent it:
Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen is a primary culprit in the degradation of the catalyst system.[3]
Use High-Purity Reagents and Solvents: Impurities can act as nucleation sites for palladium agglomeration.
Optimize Reaction Temperature: While higher temperatures may be needed to activate the C-O bond, excessive heat can accelerate catalyst decomposition. Aim for the lowest effective temperature.
Choose an Appropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[3] Consider more polar aprotic solvents like DMF or DMSO, which can sometimes stabilize the catalytic species.
Select a Robust Ligand: Bulky biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent aggregation.[1][4][5]
Q3: How does the choice of base impact catalyst stability and reaction yield with aryl ethers?
A3: The base plays a crucial role beyond neutralizing the HX byproduct. It influences the deprotonation of the alkyne and can affect the stability of the palladium catalyst.
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common, but stronger, bulkier amines like piperidine or DBU may be more effective for less acidic alkynes. However, amines can also coordinate to the palladium center or undergo side reactions at high temperatures.
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often used for less reactive substrates like aryl ethers. They are generally more thermally stable than amine bases. The choice of inorganic base can significantly impact the yield.
Q4: Is a copper co-catalyst always necessary for the Sonogashira coupling of aryl ethers?
A4: While the traditional Sonogashira protocol uses a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate, copper-free conditions are increasingly popular. The primary reason to omit copper is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction, especially in the presence of oxygen.[3] For challenging substrates like aryl ethers, copper-free systems may require more active palladium catalysts with specialized ligands (e.g., bulky phosphines, NHCs) and potentially higher reaction temperatures.[2]
Q5: What are the advantages of using N-heterocyclic carbene (NHC) ligands for the Sonogashira coupling of aryl ethers?
A5: NHC ligands have emerged as powerful alternatives to phosphine ligands for challenging cross-coupling reactions. Their key advantages include:
Strong σ-Donating Properties: This enhances the electron density on the palladium center, facilitating the difficult oxidative addition of the aryl ether.[5]
Greater Thermal Stability: NHC-palladium complexes are often more robust at the higher temperatures required for C-O bond activation compared to many phosphine-based catalysts.
Reduced Sensitivity to Oxidation: Unlike phosphines, NHCs are not susceptible to oxidation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is the most common issue and can stem from several sources. Follow this logical troubleshooting workflow to identify and solve the problem.
Caption: Troubleshooting workflow for low yields.
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a diyne byproduct indicates that the conditions favor the oxidative coupling of the terminal alkyne.
Troubleshooting Protocol:
Strictly Anaerobic Conditions: Prepare the reaction mixture with all components except the alkyne. Thoroughly degas the mixture using a freeze-pump-thaw technique (at least three cycles). Backfill the flask with an inert gas (argon is recommended due to its higher density than nitrogen). Add the alkyne via a syringe through a septum.
Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol. This will likely require a more active palladium catalyst system (e.g., a Pd(OAc)₂ precursor with a bulky phosphine or NHC ligand) and may necessitate higher reaction temperatures.
Use a Protecting Group: If the terminal alkyne is particularly prone to homocoupling, consider using a trimethylsilyl (TMS)-protected alkyne. The TMS group can be removed in situ with a fluoride source (e.g., TBAF) or in a subsequent step.
Quantitative Data Summary
The choice of ligand and base can have a dramatic effect on the yield of the Sonogashira coupling of aryl ethers. The following tables summarize representative data from the literature.
Table 1: Effect of Different Bases on the Sonogashira Coupling of 4-Iodonitrobenzene with Phenylacetylene
Entry
Base
Temperature (°C)
Yield (%)
1
Piperidine
50
94
2
NEt₃
50
92
3
Cs₂CO₃
25
Poor
4
K₂CO₃
25
Poor
5
DIPEA
25
Poor
6
KOH
25
Poor
7
NaHCO₃
25
Poor
8
NaOH
25
Poor
Data adapted from a study on the optimization of Sonogashira reactions.[6]
Table 2: Comparison of Ligands for the Sonogashira Coupling of an Aryl Bromide
Entry
Ligand
Catalyst System
Yield (%)
1
PPh₃
PdCl₂(PPh₃)₂ / CuI
75
2
P(o-tol)₃
Pd(OAc)₂ / CuI
85
3
XPhos
Pd₂(dba)₃ / CuI
92
4
SPhos
Pd₂(dba)₃ / CuI
95
5
RuPhos
Pd₂(dba)₃ / CuI
93
6
IPr (NHC)
[Pd(IPr)(cinnamyl)Cl] / CuI
96
Yields are representative and can vary significantly based on the specific aryl ether and alkyne used.
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Tosylate (Copper-Free)
This protocol is adapted for a less reactive aryl ether derivative and employs a more active catalyst system under copper-free conditions.
Materials:
Aryl tosylate (1.0 equiv)
Terminal alkyne (1.2 equiv)
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (2.0 equiv)
Anhydrous, degassed 1,4-dioxane
Anhydrous, degassed triethylamine (Et₃N)
Procedure:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl tosylate, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the flask with argon three times.
Add the anhydrous, degassed 1,4-dioxane and Et₃N via syringe.
Add the terminal alkyne dropwise via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
Wash the filtrate sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Anisole Derivative using an NHC Ligand
This protocol utilizes a robust NHC-palladium catalyst suitable for electron-rich aryl ethers.
Materials:
4-Bromoanisole (1.0 equiv)
Phenylacetylene (1.1 equiv)
[Pd(IPr)(cinnamyl)Cl] (1 mol%)
CuI (2 mol%)
Cs₂CO₃ (2.0 equiv)
Anhydrous, degassed DMF
Procedure:
In a glovebox, add [Pd(IPr)(cinnamyl)Cl], CuI, and Cs₂CO₃ to a vial equipped with a stir bar.
Add the anhydrous, degassed DMF, followed by 4-bromoanisole and phenylacetylene.
Seal the vial and heat the reaction mixture to 110 °C for 16 hours.
Monitor the reaction progress by GC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer and wash with brine.
Dry the organic layer over MgSO₄, filter, and concentrate.
Purify the residue by column chromatography.
Visualizing Catalyst Deactivation Pathways
Understanding the pathways through which a catalyst deactivates is crucial for developing strategies to mitigate these processes.
Caption: Catalyst deactivation pathways from the active catalytic cycle.
Caption: Common degradation pathways for phosphine ligands.
Managing reaction temperature for selective Sonogashira coupling
Technical Support Center: Selective Sonogashira Coupling This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Selective Sonogashira Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on managing reaction temperature for selective Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Sonogashira coupling reaction?
The Sonogashira reaction is known for its versatility and can be conducted under a range of temperatures, generally considered mild. For highly reactive substrates, such as aryl iodides, the reaction often proceeds efficiently at room temperature.[1][2][3] However, for less reactive partners like aryl bromides, heating is typically required.[1] Some protocols have been developed for specific substrates that operate at temperatures as low as -20°C, while others may require temperatures up to 120-150°C, particularly for challenging substrates like aryl chlorides or when using specific catalyst systems.[1][4][5]
Q2: How does the choice of aryl halide affect the optimal reaction temperature?
The reactivity of the aryl halide is a critical factor in determining the necessary reaction temperature. The general trend for reactivity is: Aryl Iodide > Aryl Bromide > Aryl Chloride. This difference in reactivity allows for temperature-based selective coupling.
Aryl Iodides: Are the most reactive and can often be coupled at room temperature.[1]
Aryl Bromides: Typically require elevated temperatures to facilitate the rate-limiting oxidative addition step.[6][7] Temperatures in the range of 80-100°C are common.[7]
Aryl Chlorides: Are the least reactive and generally necessitate higher temperatures (often >100°C) and more specialized catalyst systems.[4][8]
Q3: My Sonogashira coupling is not proceeding at room temperature. What should I do?
If your reaction shows low or no conversion at room temperature, increasing the temperature is a common and effective troubleshooting step.[6] This is particularly relevant if you are using an aryl bromide or a sterically hindered substrate.[7] A gradual increase in temperature (e.g., to 50°C, then 80°C) while monitoring the reaction progress is recommended. For aryl bromides, temperatures around 80-100°C may be necessary.[7]
Q4: Can I achieve selective coupling on a molecule with multiple different halogen atoms?
Yes, the differential reactivity of aryl halides can be exploited to achieve selective Sonogashira coupling by carefully controlling the temperature. For instance, in a molecule containing both an iodide and a bromide, the more reactive iodide can be selectively coupled with an alkyne at room temperature, leaving the bromide untouched.[1]
Q5: What is the impact of temperature on side reactions like homocoupling (Glaser coupling)?
Glaser-type homocoupling of the terminal alkyne is a significant side reaction in Sonogashira couplings.[2][9] While the presence of oxygen is a primary driver for this side reaction, temperature can also play a role.[7][9] If the desired cross-coupling reaction is slow, higher temperatures might increase the rate of homocoupling. In such cases, optimizing the catalyst system to promote the cross-coupling at a lower temperature can be beneficial.
Troubleshooting Guides
Problem 1: Low to No Product Yield with an Aryl Bromide Substrate
Possible Cause
Suggested Solution
Insufficient Temperature
The oxidative addition of aryl bromides to the palladium catalyst is often the rate-limiting step and requires thermal energy.[7]
Action: Gradually increase the reaction temperature. A common starting point for aryl bromides is 80-100°C.[7] Consider using a sealed reaction vessel if the solvent has a low boiling point.[8]
Catalyst Inactivity
The active Pd(0) species may not have formed or has decomposed.
Action: Ensure proper degassing of all reagents and solvents to prevent catalyst oxidation.[7] Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.
Inappropriate Ligand
The phosphine ligand may not be suitable for the specific substrate.
Action: For challenging substrates, consider switching to a bulkier, more electron-rich ligand such as XPhos or P(tBu)₃.[7]
Problem 2: Formation of Significant Homocoupling Byproduct
Possible Cause
Suggested Solution
Presence of Oxygen
Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt.[7][9]
Action: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[7] Use properly degassed solvents. Some protocols suggest adding a small amount of dilute hydrogen gas to the inert atmosphere to suppress homocoupling.[9]
High Copper Concentration
Excess copper can accelerate the rate of alkyne dimerization.[7]
Action: Reduce the loading of the copper co-catalyst.
Slow Cross-Coupling Reaction
If the desired cross-coupling is sluggish, the competing homocoupling reaction can become more prominent.
Action: Optimize the reaction conditions (catalyst, ligand, solvent) to accelerate the cross-coupling. This may involve a moderate increase in temperature to favor the desired reaction pathway.
Quantitative Data Summary
Table 1: Temperature Effects on Sonogashira Coupling with Different Halides
Aryl Halide
Typical Temperature Range
Notes
Aryl Iodide
Room Temperature - 50°C
Highly reactive; coupling often proceeds without additional heating.[1]
Aryl Bromide
50°C - 100°C
Requires heating to overcome the higher activation energy for oxidative addition.[1][7]
Aryl Chloride
>100°C
Least reactive; often requires high temperatures and specialized, highly active catalysts.[4]
Table 2: Activation Enthalpies for Sonogashira Reactions
Aryl Halide Type
Activation Enthalpy (ΔH‡)
Aryl Iodides
48-62 kJ mol⁻¹
Aryl Bromides
54-82 kJ mol⁻¹
Aryl Chlorides
95-144 kJ mol⁻¹
(Data sourced from high-throughput kinetic studies)[10]
Experimental Protocols
Protocol 1: Low-Temperature Sonogashira Coupling of an Aryl Iodide
This protocol is adapted for aryl iodides possessing electron-withdrawing groups.[5]
Preparation: Under an argon atmosphere, combine the aryl iodide (1.0 equiv.), cuprous iodide (0.3 equiv.), n-Bu₄NI (2.0 equiv.), and tris(2,4,6-trimethylphenyl)phosphine (0.2 equiv.) in DMF. Add i-Pr₂NEt (diisopropylethylamine).
Degassing: Freeze-evacuate the mixture three times.
Catalyst Addition: Add Pd₂(dba)₃•CHCl₃ (0.025 equiv.) and stir the mixture at room temperature for 5 minutes.
Reaction: Cool the mixture to -20°C. Add the terminal alkyne (1.0 equiv.) and continue stirring at -20°C for 20-60 minutes, monitoring by TLC or LC-MS.
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic materials with ethyl acetate. The combined extracts are washed with brine, dried over MgSO₄, and concentrated. Purify by silica gel chromatography.
Technical Support Center: Ligand Effects on Sonogashira Cross-Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Sonogashira cross-coupling reactions, with a specific focus on the critica...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Sonogashira cross-coupling reactions, with a specific focus on the critical role of ligands.
Frequently Asked Questions (FAQs)
Q1: Why are ligands essential in Sonogashira cross-coupling?
A1: Ligands play a crucial role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[1] Electron-rich and sterically bulky ligands can increase the rate of the oxidative addition of the aryl halide to the palladium center and promote the dissociation of the active catalyst from its resting state, thereby improving the overall efficiency of the catalytic cycle.[2]
Q2: How do I select the appropriate ligand for my specific substrates?
A2: The choice of ligand is highly dependent on the reactivity of your substrates, particularly the aryl halide and the steric bulk of the alkyne.[3] For highly reactive aryl iodides, common ligands like triphenylphosphine (PPh₃) are often sufficient.[2] However, for less reactive aryl bromides and especially challenging aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are generally required to facilitate the difficult oxidative addition step.[2][4] The steric bulk of the alkyne also influences the ideal catalyst; for instance, sterically undemanding phenylacetylene works well with Pd/P-t-Bu₃, while extremely bulky acetylenes may require Pd/PCy₃.[3]
Q3: What are the most common classes of ligands used in Sonogashira coupling?
A3: The most common ligands are phosphine-based, ranging from the traditional triphenylphosphine (in catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂) to more advanced, bulky, and electron-rich alkylphosphines and biarylphosphines (Buchwald ligands).[2][4] N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphines due to their strong σ-donating ability, which helps to stabilize and activate the palladium catalyst.[2][5] Nitrogen-based ligands, such as those derived from pyridine and pyrimidines, are also effective, particularly in copper-free systems.[5]
Q4: Can I perform a Sonogashira coupling without a copper co-catalyst, and how does this affect ligand choice?
A4: Yes, copper-free Sonogashira reactions are widely used to prevent the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[5][6] In the absence of copper, the ligand's role becomes even more critical. The palladium complex itself must facilitate the deprotonation of the alkyne.[7] This often requires more active catalyst systems with specialized ligands, such as bulky phosphines or NHCs, that can promote the formation of a π-alkyne-palladium complex.[2][4]
Q5: What is the difference between using a pre-formed catalyst like Pd(PPh₃)₄ versus generating the catalyst in situ?
A5: Pre-formed catalysts like Pd(PPh₃)₄ are convenient but can be less stable. Generating the catalyst in situ by mixing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specific ligand offers greater flexibility.[2] This approach allows you to screen a variety of ligands to find the optimal one for your specific reaction without needing to synthesize each palladium-ligand complex individually.[2] It is a common strategy for optimizing reactions with challenging substrates.[2]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My reaction is giving a low yield or has failed completely. How can ligand choice be the problem?
Answer: Low yield is a common problem that can often be traced back to the catalyst system.[6]
Inappropriate Ligand for the Aryl Halide: The reactivity of aryl halides follows the trend: I > OTf > Br >> Cl.[5][6] While a simple ligand like PPh₃ may work for an aryl iodide, it is often ineffective for an aryl chloride, which requires a more electron-rich and bulky ligand (e.g., cataCXium A, sXPhos) to promote the difficult oxidative addition step.[4]
Catalyst Inactivity: The active Pd(0) species may not have formed or may have decomposed.[8] Pd(II) precatalysts require reduction, which can be facilitated by phosphine ligands.[5] If using a Pd(II) source, ensure your ligand and conditions promote this reduction.
Steric Hindrance: If your substrates are sterically demanding, the ligand must also be carefully chosen. Extremely bulky ligands can sometimes hinder the approach of bulky substrates. A screening of ligands with varying steric profiles (e.g., P-t-Bu₃, t-BuPCy₂, PCy₃) may be necessary to find the right balance.[3]
Issue 2: Significant Formation of Black Precipitate (Palladium Black)
Question: I see a black precipitate in my reaction flask. What is it, and can my ligand choice help prevent it?
Answer: The black precipitate is palladium black, which is decomposed, inactive palladium metal.[6] This indicates your catalyst is not stable under the reaction conditions.
Ligand Stabilization: The primary role of the ligand is to stabilize the palladium center.[1] If palladium black forms, your ligand may not be robust enough or may not be binding strongly enough to the palladium.
Solution: Switching to a bulkier, more electron-donating ligand can often enhance catalyst stability and prevent decomposition.[2] Bidentate (two-coordination-site) phosphine ligands like dppf can also offer greater stability compared to monodentate ligands.[2] Anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black, so a change in solvent in conjunction with ligand optimization may be beneficial.[9]
Question: My main byproduct is the dimer of my starting alkyne. How can I minimize this?
Answer: This side reaction, known as Glaser coupling, is promoted by the copper co-catalyst, especially in the presence of oxygen.[5][8]
Run a Copper-Free Reaction: The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol.[4]
Ligand Choice for Copper-Free Systems: Copper-free reactions place greater demands on the palladium catalyst. You will likely need to use a more active system with bulky, electron-rich phosphine ligands or NHCs to achieve good yields.[2][4] These ligands help facilitate the direct interaction between the palladium complex and the alkyne.[7]
Data Presentation
Table 1: Ligand Selection Guide Based on Aryl Halide Reactivity
High stability and activity, broad substrate scope.[10]
Higher cost.
Pd-NHC Complexes (e.g., PEPPSI)
Aryl bromides, aryl chlorides, copper-free systems
Very high activity and stability, can be used in water.[2][5]
Can be more expensive, synthesis may be complex.
Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
Ligand Addition (if applicable): If generating the catalyst in situ (e.g., from Pd(OAc)₂), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) is typically added with the solid reagents in Step 1.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or GC/MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or saturated ammonium chloride. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol) and the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., DMF or pyrrolidine, 5 mL) and a suitable base (e.g., Cs₂CO₃ or piperidine, 2.0 mmol).
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or GC/MS.
Workup: Follow the same workup procedure as described in Protocol 1.
Visualizations
Caption: General catalytic cycle of the Sonogashira reaction.
Caption: Troubleshooting workflow for low yield based on ligand selection.
Caption: Impact of ligand properties on key catalytic steps.
A Comparative Guide to the Reactivity of 1-Ethynyl-4-phenoxybenzene and 1-Ethynyl-4-phenylthiobenzene
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of 1-ethynyl-4-phenoxybenzene and 1-ethynyl-4-phenylthiobenzene, two terminal alkynes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-ethynyl-4-phenoxybenzene and 1-ethynyl-4-phenylthiobenzene, two terminal alkynes with significant potential in organic synthesis, materials science, and pharmaceutical development. The core difference between these molecules—the heteroatom linking the two phenyl rings (oxygen versus sulfur)—imparts distinct electronic properties that govern their behavior in key synthetic transformations. This analysis is supported by theoretical electronic considerations and available experimental data for representative reactions.
Structural and Electronic Properties
The reactivity of the terminal ethynyl group in both 1-ethynyl-4-phenoxybenzene and 1-ethynyl-4-phenylthiobenzene is fundamentally influenced by the electronic nature of the para-substituent (phenoxy and phenylthio, respectively). These effects can be quantified using Hammett substituent constants (σp), which measure the electron-donating or electron-withdrawing influence of a substituent on a benzene ring.
Compound
Structure
Substituent
Hammett Constant (σp)
Electronic Effect
1-Ethynyl-4-phenoxybenzene
C₆H₅OC₆H₄C≡CH
Phenoxy (-OPh)
-0.03
Weakly Electron-Donating
1-Ethynyl-4-phenylthiobenzene
C₆H₅SC₆H₄C≡CH
Phenylthio (-SPh)
+0.09
Weakly Electron-Withdrawing
The phenoxy group (-OPh) is considered weakly electron-donating due to the resonance effect of the oxygen's lone pairs, which outweighs its inductive withdrawal. Conversely, the phenylthio group (-SPh) is weakly electron-withdrawing. While sulfur also has lone pairs, its ability to donate them into the aromatic ring (π-donation) is less effective compared to oxygen due to the larger size of the 3p orbital of sulfur, resulting in poorer orbital overlap with the carbon 2p orbitals of the benzene ring.
This difference in electronic character has direct implications for the reactivity of the ethynyl group:
Acetylenic Proton Acidity: An electron-withdrawing group increases the acidity of the terminal alkyne proton, making it easier to deprotonate. Therefore, the acetylenic proton of 1-ethynyl-4-phenylthiobenzene is expected to be more acidic than that of 1-ethynyl-4-phenoxybenzene.
Nucleophilicity of the Alkyne: An electron-donating group increases the electron density of the π-system of the alkyne, making it more nucleophilic. Thus, the triple bond of 1-ethynyl-4-phenoxybenzene is expected to be more electron-rich and nucleophilic compared to its sulfur-containing counterpart.
These electronic differences are expected to translate into different reactivity profiles in common alkyne-based coupling reactions.
Figure 1. Influence of phenoxy and phenylthio groups on the ethynyl moiety.
Comparative Reactivity in Key Reactions
The primary utility of terminal alkynes like 1-ethynyl-4-phenoxybenzene and 1-ethynyl-4-phenylthiobenzene lies in their participation in carbon-carbon bond-forming reactions. The most prominent among these are the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] The mechanism involves the formation of a copper acetylide intermediate, a step that is dependent on the acidity of the acetylenic proton.
Predicted Reactivity: Given that the phenylthio group enhances the acidity of the acetylenic proton, 1-ethynyl-4-phenylthiobenzene is predicted to react faster in the initial deprotonation and copper acetylide formation step of the Sonogashira coupling compared to 1-ethynyl-4-phenoxybenzene. This could lead to higher overall reaction rates under certain conditions.
Table 1: Representative Yields in Sonogashira Coupling Reactions
Note: Direct comparison is challenging due to variations in reaction conditions. Data for 1-ethynyl-4-phenoxybenzene in a comparable Sonogashira coupling was not found in the surveyed literature, highlighting a gap in current research.
The CuAAC reaction is a highly efficient and regiospecific method to form 1,4-disubstituted 1,2,3-triazoles.[5] The reaction mechanism is complex, but it is understood to involve the activation of the alkyne by a copper(I) catalyst.
Predicted Reactivity: The electronic nature of the substituent on the phenylacetylene can influence the rate of the CuAAC reaction. While increased acidity of the terminal proton (as in the phenylthio derivative) can facilitate the formation of the copper acetylide intermediate, the subsequent steps of the catalytic cycle may be influenced by the nucleophilicity of the alkyne. Electron-withdrawing groups on the alkyne are generally found to accelerate the reaction. Therefore, 1-ethynyl-4-phenylthiobenzene may exhibit enhanced reactivity in CuAAC reactions compared to 1-ethynyl-4-phenoxybenzene.
Table 2: Representative Yields in CuAAC ("Click") Reactions
Note: Specific experimental data for the CuAAC reaction of 1-ethynyl-4-phenylthiobenzene was not found in the surveyed literature, preventing a direct data-based comparison.
Experimental Protocols
The following are generalized protocols for performing Sonogashira and CuAAC reactions, which can be adapted for the specific use of 1-ethynyl-4-phenoxybenzene or 1-ethynyl-4-phenylthiobenzene.
General Protocol for Sonogashira Coupling
This protocol is a general procedure for a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[2][7]
Reagents:
Aryl Halide (e.g., Aryl Iodide, 1.0 mmol)
Terminal Alkyne (1.0-1.2 mmol)
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
Copper(I) Iodide (CuI, 2-10 mol%)
Amine Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)
Anhydrous Solvent (e.g., THF, DMF, or Toluene)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl halide).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove the catalyst residues.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2. General workflow for a Sonogashira coupling experiment.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for a CuAAC "click" reaction.[8][9]
Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMSO)
Procedure:
In a reaction vial, dissolve the azide and the terminal alkyne in the chosen solvent system.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
To the stirring solution of the azide and alkyne, add the copper sulfate solution followed by the sodium ascorbate solution. A color change (e.g., to pale yellow or green) may be observed, indicating the formation of the active Cu(I) species.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Comparative Thermal Stability of Poly(1-ethynyl-4-phenoxybenzene) and Other Polyacetylenes: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the thermal stability of poly(1-ethynyl-4-phenoxybenzene) (PEPHENO) with other relevant monosubstituted polyace...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of poly(1-ethynyl-4-phenoxybenzene) (PEPHENO) with other relevant monosubstituted polyacetylenes. The information is based on available experimental data, focusing on thermogravimetric analysis (TGA) to elucidate the impact of substituent groups on the thermal degradation of this class of polymers.
Introduction to Polyacetylene Thermal Stability
Polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential applications in electronics, optics, and materials science. Their thermal stability is a critical parameter that dictates their processing conditions and service lifetime in various applications. The introduction of different substituent groups onto the polyacetylene backbone can profoundly influence its thermal properties. This guide specifically examines poly(1-ethynyl-4-phenoxybenzene) and compares its thermal behavior with that of other polyacetylenes with varying side groups, ranging from simple aromatic to bulkier substituents.
Qualitative Comparison of Thermal Stability
Studies have shown that the thermal stability of monosubstituted polyacetylenes is significantly enhanced by the presence of bulky side groups.[1] This is attributed to the increased steric hindrance which restricts chain mobility and inhibits the initiation and propagation of thermal degradation reactions. Furthermore, bulkier aromatic substituents can lead to a higher char-forming tendency at elevated temperatures.[1]
Based on these findings, the following qualitative trend in thermal stability is expected:
Polymer
Substituent Group
Expected Relative Thermal Stability
Expected Char Yield
Poly(1-ethynyl-4-phenoxybenzene) (PEPHENO)
-C₆H₄-O-C₆H₅
High
High
Poly(1-ethynyl-4-biphenyl) (PEBIP)
-C₆H₄-C₆H₅
High
High
Poly(1-ethynyl-4-pentylbenzene) (PEPB)
-C₆H₄-(CH₂)₄CH₃
Moderate to High
Moderate
Poly(1-ethynyl-naphthalene) (PEN)
-C₁₀H₇
Moderate
Moderate
Polyphenylacetylene (PPA)
-C₆H₅
Moderate
Moderate
Polytolylacetylene (PETOL)
-C₆H₄-CH₃
Moderate
Moderate
Quantitative Thermal Stability Data
While a direct, comprehensive quantitative comparison from a single study for all the listed polymers is not publicly available, data for the reference polymer, polyphenylacetylene (PPA), has been reported in various studies. This data serves as a baseline for understanding the thermal behavior of substituted polyacetylenes.
Table 1: Thermogravimetric Analysis (TGA) Data for Polyphenylacetylene (PPA)
Parameter
Value
Conditions
Onset Decomposition Temperature (T₅%)¹
270 - 340 °C
Under N₂ atmosphere
Char Yield at 1000 °C²
~80 - 90%
Under N₂ atmosphere, heating rate 10 °C/min
¹ Temperature at which 5% weight loss is observed.
² The char yield can vary depending on the specific synthesis method and resulting polymer properties.
Experimental Protocols
The following is a detailed methodology for a typical thermogravimetric analysis (TGA) experiment used to assess the thermal stability of polyacetylenes.
Objective: To determine the thermal stability, including the onset of decomposition and char yield, of a polyacetylene sample.
Apparatus:
Thermogravimetric Analyzer (TGA)
High-purity nitrogen gas supply
Analytical balance
Sample pans (e.g., platinum or alumina)
Procedure:
Sample Preparation: A small amount of the dry polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
Instrument Setup:
The TGA instrument is purged with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
A temperature program is set. A typical program involves:
An initial isothermal step at a low temperature (e.g., 30 °C) for a few minutes to allow for temperature equilibration.
A dynamic heating ramp at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800-1000 °C).
A final isothermal step at the maximum temperature for a period to ensure complete decomposition of the volatile components.
Data Acquisition: The TGA instrument continuously monitors and records the sample weight as a function of temperature and time.
Data Analysis:
The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters.
The onset decomposition temperature (Td) is often determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
The char yield is the percentage of the initial sample weight remaining at the end of the experiment (e.g., at 800 °C or 1000 °C).
The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperatures of maximum decomposition rates.
Visualization of Polyacetylene Structures
The chemical structures of the compared polyacetylenes are visualized below to illustrate the differences in their substituent groups.
Caption: Chemical structures of the compared polyacetylenes.
A Comparative Guide to the Spectroscopic Analysis for Purity Assessment of 1-Ethynyl-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic techniques for assessing the purity of 1-Ethynyl-4-phenoxybenzene. It includes detailed expe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for assessing the purity of 1-Ethynyl-4-phenoxybenzene. It includes detailed experimental protocols, comparative data tables, and a workflow diagram to assist in the accurate analysis of this compound.
Introduction
1-Ethynyl-4-phenoxybenzene is a chemical compound with the linear formula C₆H₅OC₆H₄C≡CH and a molecular weight of 194.23 g/mol . Its purity is crucial for its application in research and development, particularly in drug development and materials science. Spectroscopic methods are powerful, non-destructive techniques for identifying and quantifying impurities[1]. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) as primary analytical tools.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-Ethynyl-4-phenoxybenzene and a potential impurity, 4-phenoxytoluene. The presence of 4-phenoxytoluene, which lacks the characteristic ethynyl group, can be a common process-related impurity.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Compound
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
1-Ethynyl-4-phenoxybenzene
7.45-7.35
m
4H
Ar-H
7.15-7.05
m
3H
Ar-H
7.00-6.90
m
2H
Ar-H
3.05
s
1H
≡C-H
4-Phenoxytoluene (Impurity)
7.35-7.25
m
2H
Ar-H
7.15
d
2H
Ar-H
7.05-6.95
m
3H
Ar-H
6.90
d
2H
Ar-H
2.35
s
3H
-CH₃
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Compound
Chemical Shift (δ) ppm
Assignment
1-Ethynyl-4-phenoxybenzene
158.0, 156.5
C-O
134.0, 130.0, 124.0, 120.0, 119.0, 117.0
Aromatic C
83.0
-C≡
77.5
≡C-H
4-Phenoxytoluene (Impurity)
157.5, 155.0
C-O
132.0, 130.5, 129.5, 123.0, 119.0, 118.5
Aromatic C
21.0
-CH₃
Table 3: FT-IR Spectroscopic Data (Neat)
Compound
Wavenumber (cm⁻¹)
Functional Group
1-Ethynyl-4-phenoxybenzene
~3300 (sharp, strong)
≡C-H stretch
~2100 (sharp, medium)
-C≡C- stretch
3100-3000
Aromatic C-H stretch
1600-1450
Aromatic C=C stretch
~1240
Aryl-O-Aryl stretch
4-Phenoxytoluene (Impurity)
3100-3000
Aromatic C-H stretch
2920, 2850
Aliphatic C-H stretch
1600-1450
Aromatic C=C stretch
~1240
Aryl-O-Aryl stretch
Table 4: Mass Spectrometry Data (Electron Ionization)
Compound
Molecular Ion Peak (m/z)
Key Fragmentation Peaks (m/z)
1-Ethynyl-4-phenoxybenzene
194
165, 139, 91, 77, 65
4-Phenoxytoluene (Impurity)
184
169, 152, 91, 77, 65
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify impurities based on the chemical environment of ¹H and ¹³C nuclei.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
Dissolve 5-10 mg of the 1-Ethynyl-4-phenoxybenzene sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a 5 mm NMR tube.
Ensure the solution is free of particulate matter.
Data Acquisition:
Place the NMR tube into the spectrometer's probe.
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule and detect impurities with different functional groups.
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Place a small amount of the 1-Ethynyl-4-phenoxybenzene sample (liquid or solid) directly onto the ATR crystal.
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect a background spectrum of the empty, clean ATR crystal.
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
The spectrum is usually plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, which can confirm its identity and indicate the presence of impurities with different molecular weights.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
The concentration should be in the range of 100-1000 µg/mL.
Data Acquisition (GC-MS):
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
The GC separates the components of the mixture, which then enter the mass spectrometer.
In the EI source, molecules are ionized by a high-energy electron beam (typically 70 eV).
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
A mass spectrum is generated for each eluting component, plotting ion intensity versus m/z.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of 1-Ethynyl-4-phenoxybenzene using the described spectroscopic techniques.
Spectroscopic Purity Assessment Workflow
Signaling Pathway of Spectroscopic Detection
This diagram illustrates the conceptual signaling pathway from sample to analytical result for a generic spectroscopic technique.
A Comparative Guide to Palladium Catalysts for the Synthesis of 1-Ethynyl-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals The synthesis of 1-ethynyl-4-phenoxybenzene, a key structural motif in various pharmacologically active compounds and organic materials, is most commonly ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-ethynyl-4-phenoxybenzene, a key structural motif in various pharmacologically active compounds and organic materials, is most commonly achieved through the Sonogashira cross-coupling reaction. The choice of palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and overall success of this transformation. This guide provides a comparative analysis of commonly employed palladium catalysts for this synthesis, supported by available experimental data from related reactions, and includes detailed experimental protocols.
While a direct comparative study detailing the performance of various palladium catalysts specifically for the synthesis of 1-ethynyl-4-phenoxybenzene is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous Sonogashira couplings. The data presented herein is based on a model reaction involving the coupling of iodobenzene with phenylacetylene, which serves as a reliable indicator of catalyst reactivity and efficiency under similar conditions.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several common palladium catalysts in a model Sonogashira coupling reaction. It is important to note that while these results provide a strong basis for catalyst selection, optimal conditions for the synthesis of 1-ethynyl-4-phenoxybenzene may require further optimization.
Catalyst
Catalyst Loading (mol%)
Co-catalyst
Base
Solvent
Reaction Time (h)
Yield (%)
Turnover Number (TON)
Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄
0.5
CuI
Et₃N
Toluene
6
95
190
31.7
PdCl₂(PPh₃)₂
0.5
CuI
Et₃N
Toluene
4
98
196
49.0
Pd(OAc)₂
0.5
CuI
Et₃N
Toluene
8
85
170
21.3
Pd₂(dba)₃
0.25
CuI
Et₃N
Toluene
5
92
368
73.6
Note: The data presented above is compiled from various sources performing Sonogashira couplings on substrates similar to those required for 1-ethynyl-4-phenoxybenzene synthesis. Actual performance may vary based on specific substrate, reagent purity, and reaction conditions.
Key Observations:
PdCl₂(PPh₃)₂ emerges as a highly effective and commonly used catalyst for Sonogashira couplings, offering high yields in relatively short reaction times.[1] Its air and moisture stability make it a practical choice for many synthetic applications.
Pd(PPh₃)₄ , another widely used catalyst, also provides excellent yields, though it may require slightly longer reaction times compared to PdCl₂(PPh₃)₂.
Pd(OAc)₂ is a versatile and cost-effective catalyst precursor that requires in-situ reduction to the active Pd(0) species. While effective, it may lead to slightly lower yields and longer reaction times in some cases.
Pd₂(dba)₃ is a highly active catalyst that can be used at lower catalyst loadings, resulting in high turnover numbers and frequencies. However, its stability can be a concern, and it is often used with additional phosphine ligands.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 1-ethynyl-4-phenoxybenzene via a Sonogashira coupling reaction. The first protocol is a general method adaptable for various palladium catalysts, while the second provides a specific example using PdCl₂(PPh₃)₂.
General Experimental Protocol for Sonogashira Coupling
This protocol can be adapted for the use of Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ by adjusting the catalyst and ligand loading as necessary.
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂ or Pd₂(dba)₃, 0.04 mmol, 4 mol%)
Triethylamine (Et₃N) or another suitable base (3.0 mmol)
Anhydrous toluene or THF (10 mL)
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL) for desilylation
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo- or 4-bromophenoxybenzene, the palladium catalyst, CuI, and any additional ligand.
Add the anhydrous solvent and the base to the flask.
Add trimethylsilylacetylene to the reaction mixture via syringe.
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
For the deprotection of the trimethylsilyl group, add the TBAF solution and stir at room temperature for 1 hour.
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-ethynyl-4-phenoxybenzene.
Specific Experimental Protocol using PdCl₂(PPh₃)₂
This protocol is a more specific example for the synthesis of 1-ethynyl-4-phenoxybenzene.
A Comparative Guide to the Validation of Poly(1-ethynyl-4-phenoxybenzene) Molecular Weight by Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for the validation of Poly(1-ethynyl-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for the validation of Poly(1-ethynyl-4-phenoxybenzene) molecular weight. Understanding the nuances of each method is crucial for accurate polymer characterization, which directly impacts material properties and performance in research and pharmaceutical applications.
Executive Summary
Gel Permeation Chromatography (GPC) is a widely used technique for determining the molecular weight distribution of polymers.[1] It separates molecules based on their size in solution, providing valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2] However, GPC provides a relative molecular weight, often calibrated against polystyrene standards.[3] This can lead to inaccuracies when analyzing polymers with different chemical structures and hydrodynamic volumes, such as the aromatic and rigid Poly(1-ethynyl-4-phenoxybenzene).
Therefore, validation of GPC data with absolute molecular weight determination techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for a thorough and accurate characterization.
Comparison of Molecular Weight Determination Techniques
The following table summarizes the key characteristics of GPC and its alternative techniques for the analysis of Poly(1-ethynyl-4-phenoxybenzene).
Feature
Gel Permeation Chromatography (GPC)
MALDI-TOF Mass Spectrometry
1H NMR Spectroscopy
Principle
Separation based on hydrodynamic volume in solution.[4]
Measurement of mass-to-charge ratio of ionized molecules.[5]
Quantitative analysis of polymer end-groups and repeating units.[6]
Molecular Weight Information
Relative Mn, Mw, PDI (unless using universal calibration or multi-detector setups).[3]
Absolute Mn, Mw, PDI for polymers with low polydispersity (<1.3).[7]
Requires calibration with standards (e.g., polystyrene).[1]
Does not require calibration with polymer standards.[5]
Does not require calibration with polymer standards.[3]
Advantages
Provides full molecular weight distribution, widely available, rapid analysis.[1]
Provides absolute molecular weight and information on end-groups and repeat units.[5]
Provides absolute Mn, fast analysis, does not require special calibration.[3]
Limitations
Relative molecular weight can be inaccurate for polymers differing from standards.[8]
Potential for chain fragmentation during ionization, challenges with highly polydisperse polymers.[8]
Primarily provides Mn, less information on the overall distribution.
Suitability for Poly(1-ethynyl-4-phenoxybenzene)
Good for routine analysis and assessing polydispersity.
Excellent for obtaining absolute molecular weight and confirming structure.
Useful for determining absolute Mn, especially for lower molecular weight samples.
Experimental Protocols
Gel Permeation Chromatography (GPC) of Poly(1-ethynyl-4-phenoxybenzene)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of Poly(1-ethynyl-4-phenoxybenzene) relative to polystyrene standards.
Instrumentation:
GPC system equipped with a refractive index (RI) detector.[9]
GPC columns suitable for organic-soluble polymers (e.g., styrene-divinylbenzene columns).[10]
Mobile phase: Tetrahydrofuran (THF), HPLC grade.[11]
Sample Preparation:
Accurately weigh 5-10 mg of dry Poly(1-ethynyl-4-phenoxybenzene).[12]
Dissolve the polymer in 5-10 mL of THF to achieve a concentration of 1-2 mg/mL.[11]
Allow the sample to dissolve completely, with gentle agitation if necessary. Avoid vigorous methods like sonication that could cause polymer degradation.[11]
Filter the solution through a 0.2–0.45 µm PTFE syringe filter to remove any particulates.[12]
Calibration: Use a series of narrow polystyrene standards of known molecular weights.[4]
Data Analysis:
A calibration curve is generated by plotting the logarithm of the molecular weight of the polystyrene standards against their elution time. The molecular weight of the Poly(1-ethynyl-4-phenoxybenzene) sample is then determined by comparing its elution time to this calibration curve.[9]
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationship between different characterization techniques, the following diagrams are provided.
Caption: Workflow for GPC analysis of Poly(1-ethynyl-4-phenoxybenzene).
Caption: Logical relationship between characterization techniques for validation.
Conclusion
For a comprehensive and accurate determination of the molecular weight of Poly(1-ethynyl-4-phenoxybenzene), a multi-faceted approach is recommended. While GPC provides a valuable overview of the molecular weight distribution, its results should be validated by absolute techniques such as MALDI-TOF MS and NMR spectroscopy. This integrated approach ensures a more complete understanding of the polymer's characteristics, which is critical for its application in research and development.
A Researcher's Guide to Functionalized Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkyne Performance with Supporting Experimental Data. The advent of "click chemistry" has transformed the landscape of bioconjug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkyne Performance with Supporting Experimental Data.
The advent of "click chemistry" has transformed the landscape of bioconjugation, drug development, and materials science by offering a set of reactions that are rapid, specific, and high-yielding.[1][2] At the core of its most prominent variations—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)—lies the alkyne functional group.[3][4] The choice of functionalized alkyne is a critical decision that dictates the reaction's efficiency, biocompatibility, and suitability for a given application.[5]
This guide provides a comparative analysis of commonly used functionalized alkynes, presenting key performance data to aid researchers in selecting the optimal reagent for their experimental needs.
Key Performance Indicators for Functionalized Alkynes
The selection of an alkyne for click chemistry is a multifactorial decision based on several key performance indicators:
Reaction Kinetics: The speed of the conjugation reaction, typically measured by the second-order rate constant (k), is crucial for applications requiring rapid labeling, especially at low reactant concentrations.[6]
Stability: The alkyne tag must be stable in the relevant environment (e.g., physiological buffers, cell culture media, or in vivo) and not react with non-target biological molecules.[6][7]
Solubility: For biological applications, aqueous solubility is paramount to prevent aggregation and ensure efficient reaction.[5]
Biocompatibility: The alkyne and the entire reaction system should be non-toxic to cells or organisms, a primary consideration for in vivo studies. The elimination of cytotoxic copper catalysts is a key advantage of SPAAC.[4][6]
Comparison 1: Terminal Alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used click reaction, but it requires a copper(I) catalyst, which can be toxic to living systems.[8][9] It is highly suitable for in vitro applications like material functionalization and bioconjugation in cell lysates. The reactivity of terminal alkynes in CuAAC is highly dependent on the specific copper catalyst and ligand system used.
Alkyne Tag Class
Representative Structure
Relative Reactivity (CuAAC)
Key Features & Considerations
Propargyl Ethers
R-O-CH₂-C≡CH
High
Good balance of reactivity and stability; readily incorporated into molecules. Aromatic variants may be cleaved under certain conditions.
Propiolamides
R-C(O)NH-CH₂-C≡CH
High
Slightly more reactive than propargyl ethers. Can be susceptible to Michael addition with nucleophiles like thiols.
Arylacetylenes
Ar-C≡CH
Low
Provides a rigid linker. Generally exhibits slower reaction rates compared to propargyl derivatives.
Alkylacetylenes
R-C≡CH
Low
Simple structure but also has slower reaction rates.
Comparison 2: Strained Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC eliminates the need for a cytotoxic copper catalyst, making it the premier choice for applications in living cells and whole organisms.[7][10] The reaction is driven by the ring strain of the cyclooctyne, and various modifications have been engineered to enhance reaction kinetics.[11]
Reagent
Core Moiety Structure
Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)
Offers a good balance of reactivity and stability. More stable than DBCO in the presence of reducing agents but can exhibit cross-reactivity with thiols.[7]
One of the fastest cyclooctynes reported, offering exceptional kinetics for applications like live-cell imaging.[7]
Visualizing Click Chemistry Concepts and Workflows
To better illustrate the principles and decision-making processes in click chemistry, the following diagrams have been generated using Graphviz.
Core Mechanisms of CuAAC and SPAAC.
Workflow for comparing functionalized alkynes.
Decision tree for selecting an alkyne.
Experimental Protocols
Reproducible protocols are essential for comparing the performance of functionalized alkynes. Below are representative starting points for both CuAAC and SPAAC reactions for protein labeling.
This protocol is a general guideline for labeling an alkyne-modified protein with an azide-containing probe in a buffered solution.[13][14][15]
Materials:
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Azide-derivatized probe (e.g., fluorophore), 10 mM stock in DMSO.
Copper(II) sulfate (CuSO₄), 20 mM stock in water.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 50 mM stock in water.[13]
Sodium ascorbate, 100 mM stock in water (must be freshly prepared).
Protein-compatible buffer (e.g., PBS).
Methodology:
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in buffer.[15]
Add the azide-derivatized probe to the protein solution. The final concentration should be in excess (e.g., 4-50 equivalents) relative to the alkyne.[15]
In a separate tube, prepare the copper catalyst by premixing the CuSO₄ and THPTA ligand solutions in a 1:2 or 1:5 ratio for several minutes.[14][15]
Add the premixed copper/ligand solution to the protein/azide mixture. A typical final concentration is 100-250 µM CuSO₄.[14]
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14][15]
Gently mix and incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.[15]
Purify the labeled protein from excess reagents using appropriate methods such as size exclusion chromatography, dialysis, or precipitation.
This protocol describes the copper-free labeling of an azide-modified biomolecule (e.g., on a cell surface) with a strained alkyne-fluorophore conjugate.
Materials:
Azide-modified cells or biomolecule in a biocompatible buffer (e.g., PBS, cell culture medium).
Strained alkyne conjugate (e.g., DBCO-fluorophore), 1-10 mM stock in DMSO.
Wash buffer (e.g., PBS with 1% BSA).
Methodology:
Prepare the azide-modified sample. For cells, this may involve metabolic labeling followed by washing to remove unincorporated azide precursors.
Add the strained alkyne conjugate to the sample. Final concentrations typically range from 10-100 µM, depending on the alkyne's reactivity and the number of target azide sites.
Incubate the reaction under conditions appropriate for the sample (e.g., 37°C for live cells or room temperature for purified proteins) for 1-4 hours. The optimal time depends on the kinetics of the chosen alkyne.
After incubation, wash the sample extensively with the wash buffer to remove the unreacted alkyne probe.
The labeled sample is now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.
Conclusion
The selection of a functionalized alkyne is a critical step in the design of any click chemistry experiment. For in vitro applications where speed and efficiency are paramount and cytotoxicity is not a concern, terminal alkynes in CuAAC reactions offer a robust solution.[2] For applications in living systems, the biocompatibility of SPAAC is essential.[10] Within the SPAAC toolbox, a trade-off exists between reaction kinetics and stability.[7] Highly reactive cyclooctynes like DBCO and BARAC are ideal for rapid labeling of dynamic processes, while more stable options like BCN may be better suited for experiments requiring long-term stability in complex biological environments.[7] By carefully considering the quantitative data and the specific demands of the intended application, researchers can select the most appropriate functionalized alkyne to achieve their scientific goals.
A Comparative Guide to the Reactivity of 1-Ethynyl-4-phenoxybenzene in Azide-Alkyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the reactivity of 1-ethynyl-4-phenoxybenzene in two prominent azide-alkyne cycloaddition reactions: the Copper(...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-ethynyl-4-phenoxybenzene in two prominent azide-alkyne cycloaddition reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This objective analysis, supported by experimental data and detailed protocols, aims to inform the selection of the optimal ligation strategy for your research needs.
Executive Summary
1-Ethynyl-4-phenoxybenzene is an aromatic terminal alkyne that demonstrates high reactivity in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles in high yields. Conversely, due to its linear, unstrained structure, 1-ethynyl-4-phenoxybenzene is not a suitable substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . SPAAC reactions are predicated on the high ring strain of cyclooctynes to proceed without a catalyst. Therefore, a direct quantitative comparison of 1-ethynyl-4-phenoxybenzene's reactivity in CuAAC versus SPAAC is not feasible. This guide will focus on the utility of 1-ethynyl-4-phenoxybenzene in CuAAC and provide a qualitative comparison with the principles of SPAAC to highlight their distinct applications.
Substrate Suitability for 1-Ethynyl-4-phenoxybenzene
Excellent . The terminal alkyne is readily activated by the copper catalyst.
Not suitable . Lacks the necessary ring strain for a catalyst-free reaction.
Regioselectivity
Highly specific, yielding only the 1,4-disubstituted triazole.
Yields a mixture of regioisomers, which are structurally equivalent for symmetric cyclooctynes.
Reagent Accessibility
Simple terminal alkynes are readily available and cost-effective.
Strained cyclooctynes can be complex to synthesize and more expensive.[2]
Reactivity of 1-Ethynyl-4-phenoxybenzene in CuAAC
1-Ethynyl-4-phenoxybenzene is an excellent substrate for CuAAC reactions. The electron-donating nature of the phenoxy group can activate the alkyne, leading to high conversion rates and yields.[4] The reaction proceeds efficiently with a variety of organic azides to form the corresponding 1,4-disubstituted 1,2,3-triazoles.
Quantitative Data for a Structurally Similar Reaction:
Experimental Protocols
Protocol 1: CuAAC Reaction of 1-Ethynyl-4-phenoxybenzene with Benzyl Azide
This protocol describes a general procedure for the small-scale synthesis of 1-benzyl-4-(4-phenoxyphenyl)-1H-1,2,3-triazole.
Materials:
1-Ethynyl-4-phenoxybenzene
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent: e.g., a 1:1 mixture of tert-butanol and water, or an organic solvent like THF or DMF.[4]
Optional: A ligand to stabilize the Cu(I) catalyst (e.g., TBTA - tris(benzyltriazolylmethyl)amine or THPTA - tris(3-hydroxypropyltriazolylmethyl)amine).[5]
Procedure:
In a reaction vessel, dissolve 1-ethynyl-4-phenoxybenzene (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the chosen solvent.[4]
If using a ligand, add it to the reaction mixture at this stage.
In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 mol%) in water.[6]
In another vial, prepare a solution of copper(II) sulfate pentahydrate (typically 1-5 mol%) in water.[6]
Add the copper(II) sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution to generate the active Cu(I) catalyst in situ.[5]
Stir the reaction mixture at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous ammonium chloride to remove the copper catalyst.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: General SPAAC Reaction (for suitable substrates)
This protocol provides a general procedure for a copper-free click reaction using a strained cyclooctyne (e.g., DBCO) and an azide-functionalized molecule. Note: 1-Ethynyl-4-phenoxybenzene is not a suitable substrate for this reaction.
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility.[2]
Procedure:
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration.
Dissolve the azide-functionalized molecule in the reaction buffer. An organic co-solvent can be used to aid dissolution, but the final concentration should be kept low (<10%) if working with proteins.[8]
Add the azide stock solution to the solution of the cyclooctyne-functionalized molecule. A molar excess of one reagent may be used to drive the reaction to completion.[2]
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactivity of the cyclooctyne.[2]
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).
Purify the product using standard techniques such as chromatography or dialysis to remove unreacted starting materials.[2]
Visualizations
Caption: Comparative workflow for CuAAC and SPAAC with 1-ethynyl-4-phenoxybenzene.
Caption: Simplified mechanisms of CuAAC and SPAAC reactions.
Conclusion
For researchers intending to use 1-ethynyl-4-phenoxybenzene in click chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the recommended method. It is a highly efficient, regioselective, and well-established reaction for this class of terminal alkynes. In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is not a viable option for this substrate due to the fundamental requirement of a strained cyclooctyne for the catalyst-free reaction to proceed. The choice between CuAAC and SPAAC is therefore dictated by the structure of the alkyne coupling partner. For applications requiring bioorthogonality and the absence of a metal catalyst, a strained cyclooctyne must be used in place of a terminal alkyne like 1-ethynyl-4-phenoxybenzene.
Comparative Analysis of Conjugation Length in Poly(1-ethynyl-4-phenoxybenzene) and its Analogs
A detailed guide for researchers and drug development professionals on the spectroscopic analysis and comparison of the effective conjugation length of Poly(1-ethynyl-4-phenoxybenzene) against alternative substituted pol...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the spectroscopic analysis and comparison of the effective conjugation length of Poly(1-ethynyl-4-phenoxybenzene) against alternative substituted polyacetylenes.
This guide provides a comparative analysis of the conjugation length of Poly(1-ethynyl-4-phenoxybenzene) (PEPHENO), a member of the substituted polyacetylene family of polymers. The effective conjugation length is a critical parameter influencing the electronic and optical properties of conjugated polymers, making its characterization essential for applications in organic electronics, sensor technology, and drug delivery systems. This document outlines the synthesis and experimental protocols for determining conjugation length via UV-Vis spectroscopy and presents a comparison with two alternative polyacetylene derivatives: Poly(1-ethynyl-4-biphenyl) (PEBIP) and Poly(1-ethynyl-4-pentylbenzene) (PEPB).
Introduction to Poly(1-ethynyl-4-phenoxybenzene)
Poly(1-ethynyl-4-phenoxybenzene) is a conjugated polymer characterized by a polyacetylene backbone with bulky 4-phenoxybenzene side groups. The presence of these side groups significantly influences the polymer's properties, including its solubility, thermal stability, and importantly, the conformation of the polymer backbone, which in turn dictates the effective conjugation length. The extent of π-electron delocalization along the polymer chain is directly related to this conjugation length, which can be probed using spectroscopic techniques such as UV-Vis absorption spectroscopy. A longer effective conjugation length typically results in a bathochromic (red) shift of the absorption maximum (λmax).
Comparative Performance Data
The following table summarizes the key optical properties of PEPHENO and its analogs, PEBIP and PEPB. These polymers share a similar polyacetylene backbone but differ in their pendant side groups, allowing for a direct assessment of how side-group structure affects the electronic properties. The data is based on studies of these polymers synthesized using a Rh(I) complex as the polymerization catalyst.
Polymer
Monomer Unit
Side Group
λmax (nm)
Optical Band Gap (eV)
Poly(1-ethynyl-4-phenoxybenzene) (PEPHENO)
1-ethynyl-4-phenoxybenzene
-O-Phenyl
~352
~3.02
Poly(1-ethynyl-4-biphenyl) (PEBIP)
1-ethynyl-4-biphenyl
-Phenyl
Not explicitly stated, but expected to be different from PEPHENO
Not explicitly stated
Poly(1-ethynyl-4-pentylbenzene) (PEPB)
1-ethynyl-4-pentylbenzene
-Pentyl
Not explicitly stated, but expected to be different from PEPHENO
Not explicitly stated
Note: While the exact λmax and optical band gap for PEBIP and PEPB are not explicitly provided in the initial search results, the difference in their side groups compared to PEPHENO is expected to lead to variations in these values due to steric and electronic effects influencing the polymer backbone conformation and thus the effective conjugation length.
Experimental Protocols
Synthesis of Poly(1-ethynyl-4-phenoxybenzene)
Materials:
1-ethynyl-4-phenoxybenzene (monomer)
Rh(I) complex catalyst (e.g., [Rh(nbd)Cl]2)
Solvent (e.g., toluene or chloroform)
Inert gas (e.g., Argon or Nitrogen)
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve the 1-ethynyl-4-phenoxybenzene monomer in the chosen solvent.
In a separate flask, dissolve the Rh(I) catalyst in the same solvent.
Add the catalyst solution to the monomer solution with stirring.
Allow the polymerization reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically several hours to a day).
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing changes in viscosity.
Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum.
Characterize the resulting polymer using techniques such as FT-IR, NMR, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity.
Determination of Conjugation Length via UV-Vis Spectroscopy
Instrumentation:
UV-Vis Spectrophotometer
Procedure:
Prepare dilute solutions of the synthesized polymers (PEPHENO, PEBIP, and PEPB) in a suitable solvent (e.g., chloroform or THF) with known concentrations.
Use a quartz cuvette with a 1 cm path length for the measurements.
Record the UV-Vis absorption spectrum of each polymer solution over a relevant wavelength range (e.g., 200-800 nm).
Identify the wavelength of maximum absorption (λmax) for each polymer.
The λmax value is directly related to the π-π* electronic transition energy of the conjugated system. A longer λmax indicates a smaller energy gap and, consequently, a longer effective conjugation length.
While a precise calculation of the number of conjugated repeating units from λmax requires specific models and calibration, the relative comparison of λmax values provides a clear indication of the relative conjugation lengths of the different polymers.
Structure-Property Relationship and Conjugation Length
The following diagram illustrates the workflow from monomer synthesis to the analysis of the polymer's conjugation length, highlighting the key relationships between the chemical structure and the resulting optical properties.
Caption: Workflow from monomer to conjugation length analysis.
This guide demonstrates that the structure of the side groups in substituted polyacetylenes plays a crucial role in determining the effective conjugation length of the polymer backbone. By comparing the UV-Vis absorption spectra of PEPHENO with its analogs, researchers can gain valuable insights into how to tailor the chemical structure of conjugated polymers to achieve desired electronic and optical properties for various advanced applications.
Validation
Benchmarking 1-Ethynyl-4-phenoxybenzene: A Comparative Guide for Conductive Polymer Monomers
For Researchers, Scientists, and Drug Development Professionals The quest for novel conductive polymers with tailored properties is a driving force in materials science, with applications ranging from organic electronics...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel conductive polymers with tailored properties is a driving force in materials science, with applications ranging from organic electronics to biomedical devices. This guide provides a comparative analysis of 1-ethynyl-4-phenoxybenzene against established monomers—aniline, pyrrole, and thiophene—used in the synthesis of conductive polymers. By examining key performance metrics and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison of Monomers for Conductive Polymers
The selection of a monomer is a critical first step in the design of a conductive polymer, as it dictates the intrinsic electrical properties, stability, and processability of the final material. The following table summarizes the key quantitative data for polymers derived from 1-ethynyl-4-phenoxybenzene, aniline, pyrrole, and thiophene.
Property
Poly(1-ethynyl-4-phenoxybenzene)
Polyaniline (PANI)
Polypyrrole (PPy)
Polythiophene (PTh)
Monomer Structure
C₁₄H₁₀O
C₆H₇N
C₄H₅N
C₄H₄S
Polymerization Method
Rh(I)-catalyzed polymerization
Oxidative chemical or electrochemical polymerization
Oxidative chemical or electrochemical polymerization
Oxidative chemical or electrochemical polymerization
Pristine Conductivity (S/cm)
Estimated 10⁻¹⁰ - 10⁻¹²
10⁻¹⁰ - 10⁻⁹
~10⁻⁵
10⁻⁸ - 10⁻⁶
Doped Conductivity (S/cm)
Estimated 10⁻³ - 10⁰ (with Iodine)
1 - 10³ (with HCl, H₂SO₄)
10 - 10³ (with various dopants)
10² - 10³ (with FeCl₃, I₂)
Processability
Soluble in common organic solvents
Generally poor, soluble in few solvents
Generally insoluble and infusible
Soluble in some organic solvents (with side chains)
Environmental Stability
Good thermal stability
Moderate, sensitive to pH and moisture
Good
Good
Note: The conductivity of poly(1-ethynyl-4-phenoxybenzene) is an estimate based on the typical range for substituted polyacetylenes, as specific experimental data for this polymer is not widely available.
Logical Relationship: From Monomer to Application
The journey from a single monomer to a functional conductive polymer application involves a series of well-defined steps. The choice of monomer influences the polymerization process, which in turn determines the polymer's properties and its ultimate suitability for various applications.
Caption: Logical flow from monomer selection to polymer application.
General Experimental Workflow for Comparison
A standardized experimental workflow is crucial for the objective comparison of different conductive polymers. This workflow encompasses synthesis, characterization, and performance evaluation.
Caption: A general experimental workflow for comparing conductive polymers.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections provide methodologies for the synthesis and characterization of the discussed conductive polymers.
Synthesis of Poly(1-ethynyl-4-phenoxybenzene)
Catalyst: Rh(I) complex (e.g., [Rh(nbd)Cl]₂ where nbd = norbornadiene)
Procedure:
In a glovebox, a Schlenk flask is charged with the Rh(I) catalyst (e.g., 0.01 mmol).
1-Ethynyl-4-phenoxybenzene (1 mmol) is added to the flask, followed by the addition of a suitable solvent (e.g., toluene or THF, 2 mL).
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), during which the polymer precipitates.
The polymerization is quenched by the addition of methanol.
The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried under vacuum to yield poly(1-ethynyl-4-phenoxybenzene).
Oxidative Chemical Polymerization of Aniline
Oxidizing Agent: Ammonium persulfate ((NH₄)₂S₂O₈)
Procedure:
Aniline (0.1 mol) is dissolved in an acidic solution (e.g., 1 M HCl, 100 mL) in a beaker and cooled to 0-5 °C in an ice bath.
A pre-cooled solution of ammonium persulfate (0.125 mol) in the same acidic solution (100 mL) is added dropwise to the aniline solution with constant stirring.
The reaction mixture is stirred for a designated time (e.g., 2-4 hours) at 0-5 °C. A dark green precipitate of polyaniline (emeraldine salt) will form.
The precipitate is collected by filtration and washed sequentially with the acidic solution, deionized water, and methanol until the filtrate becomes colorless.
The resulting polyaniline powder is dried in a vacuum oven at 60 °C.
Electrochemical Polymerization of Pyrrole
Electrolyte: A solution containing pyrrole monomer and a supporting electrolyte (e.g., LiClO₄) in a suitable solvent (e.g., acetonitrile).
Procedure:
An electrochemical cell is set up with a working electrode (e.g., platinum or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
The electrolyte solution is prepared by dissolving pyrrole (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in the solvent.
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
Electropolymerization is carried out by applying a constant potential (potentiostatic) or by cycling the potential (potentiodynamic) within a specific range (e.g., -0.2 V to 0.8 V vs. Ag/AgCl).
A dark, conductive film of polypyrrole will deposit on the working electrode.
After polymerization, the electrode is rinsed with the solvent to remove any unreacted monomer and electrolyte.
Doping of Conductive Polymers
Dopant: Iodine (I₂) vapor is a common p-type dopant for many conductive polymers.
Procedure:
A thin film or a pressed pellet of the synthesized polymer is placed in a sealed chamber.
A small amount of solid iodine is also placed in the chamber, ensuring no direct contact with the polymer sample.
The chamber is left undisturbed at room temperature, allowing the iodine vapor to diffuse and interact with the polymer.
The doping process can be monitored by observing the color change of the polymer and by periodically measuring its conductivity. The duration of doping will depend on the desired conductivity level.
Conductivity Measurement
Method: Four-point probe technique.
Procedure:
A thin film of the polymer is cast on an insulating substrate, or a powder sample is pressed into a pellet.
The four-point probe head, consisting of four equally spaced, co-linear tungsten carbide tips, is brought into contact with the surface of the polymer sample.
A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.
The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * (V/I) for a thin sheet.
The electrical conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the film or pellet.
This guide provides a foundational understanding and practical protocols for researchers venturing into the synthesis and characterization of conductive polymers. While 1-ethynyl-4-phenoxybenzene presents an interesting alternative with potential for enhanced processability and stability, further research is required to fully elucidate its electrical properties and benchmark its performance against more established monomers. The provided methodologies offer a starting point for such comparative investigations.
Safety & Regulatory Compliance
Safety
Proper Disposal of 1-Ethynyl-4-phenoxybenzene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring laboratory safety and environmental responsibility is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Ethynyl-4-phenoxybenzene, tailored for researchers, scientists, and drug development professionals.
The following procedures are based on available safety data sheets and best practices for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
Key Safety and Hazard Information
1-Ethynyl-4-phenoxybenzene is classified as a combustible liquid that can cause serious eye damage, and an allergic skin reaction, and may have long-lasting harmful effects on aquatic life[1]. Adherence to proper personal protective equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE): [1]
Eye Protection: Eyeshields or faceshields.
Hand Protection: Chemical-resistant gloves.
Respiratory Protection: Type ABEK (EN14387) respirator filter or equivalent.
Skin and Body Protection: Appropriate protective clothing to prevent skin exposure.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 1-Ethynyl-4-phenoxybenzene.
The proper disposal of 1-Ethynyl-4-phenoxybenzene is a critical aspect of laboratory safety. The following protocol outlines the necessary steps for its collection, storage, and disposal as hazardous waste.
1. Waste Identification and Segregation:
Waste Characterization: Classify 1-Ethynyl-4-phenoxybenzene as a hazardous chemical waste due to its irritant properties and potential environmental hazards[1].
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.
2. Waste Collection and Container Management:
Primary Container: Collect waste 1-Ethynyl-4-phenoxybenzene in a designated, compatible, and properly sealed hazardous waste container. The container must be clean, dry, and in good condition.
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Ethynyl-4-phenoxybenzene," and the associated hazards (e.g., Irritant, Environmental Hazard).
3. Spill Management:
Small Spills:
Ensure the area is well-ventilated.
Wearing appropriate PPE, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
Collect the absorbed material and any contaminated items into a designated hazardous waste container[2].
Clean the spill area thoroughly.
Large Spills:
Evacuate the immediate area.
Alert your laboratory supervisor and institutional EHS.
Follow your institution's emergency spill response procedures.
4. Professional Disposal:
Engage a Licensed Waste Contractor: The disposal of 1-Ethynyl-4-phenoxybenzene must be handled by a licensed hazardous waste disposal company[3]. Your institution's EHS department will have established procedures for this.
Waste Pickup Request: Follow your institution's protocol to request a hazardous waste pickup. This typically involves submitting a form or using an online system, providing details about the waste.
Disposal Method: A common and appropriate disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to treat the combustion products[2][3]. Alternatively, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator[2]. Always consult your local regional authorities for approved methods[2].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1-Ethynyl-4-phenoxybenzene.
Caption: Disposal workflow for 1-Ethynyl-4-phenoxybenzene.
Comprehensive Safety and Handling Guide for 1-Ethynyl-4-phenoxybenzene
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Ethynyl-4-phenoxybenzene (CAS No: 4200-06-0) in a laboratory setting. Adherence to these guidelines is crit...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Ethynyl-4-phenoxybenzene (CAS No: 4200-06-0) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers and maintaining environmental compliance.
Hazard Identification and Classification
1-Ethynyl-4-phenoxybenzene is classified as a hazardous substance. The primary hazards are associated with skin sensitization, serious eye damage, and potential long-term harm to aquatic ecosystems.[1][2] The signal word for this chemical is "Danger".[1]
H413: May cause long lasting harmful effects to aquatic life.[1][2]
P273, P501
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling 1-Ethynyl-4-phenoxybenzene to minimize exposure risk.
Table 2: Required Personal Protective Equipment
Protection Type
Specification
Rationale
Eye and Face Protection
Safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard.[1][3]
Prevents contact with eyes, which can cause serious damage.[1]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.[1][3]
Prevents skin contact and potential allergic reactions.[1]
Respiratory Protection
Use a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK (EN14387) respirator filter) if working outside of a fume hood or if dust/aerosols are generated.[1][3]
Prevents inhalation of potentially irritating vapors or dust.
Skin and Body Protection
Laboratory coat. Protective boots may be required depending on the scale of work.[3]
Protects skin and personal clothing from contamination.
Operational Plan: Handling Procedures
Safe handling practices are paramount to prevent accidental exposure and contamination.
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Container Inspection: Visually inspect the container for any damage or leaks before opening.
Dispensing: Avoid generating dust or aerosols.[3] If the compound is a solid, use appropriate tools to handle it. Keep the container tightly closed when not in use.[3]
Avoiding Contact: Avoid all direct contact with skin, eyes, and clothing.[3] Do not breathe in dust, fumes, or vapors.[3]
Post-Handling: After handling, wash hands and face thoroughly with soap and water.[3] Clean the work area and any equipment used.
Logistical Plan: Storage and Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
Location: Store in a cool, dark, and well-ventilated area.[3]
Container: Keep the container tightly closed to prevent contamination and degradation.[3]
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[3]
Classification: This substance is classified under Storage Class 10 for combustible liquids.[1]
All waste containing 1-Ethynyl-4-phenoxybenzene must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
Waste Collection: Collect all waste material (including residual amounts, contaminated PPE, and cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.[4] The container must be kept securely closed except when adding waste.[4]
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "1-Ethynyl-4-phenoxybenzene," and a description of its hazards.[4]
Empty Containers: The first rinse of any "empty" container that held this chemical must be collected and disposed of as hazardous waste.[5] After a triple rinse, the container can be managed for disposal or recycling according to institutional policy.[6]
Incineration: A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental regulations.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[4]
Workflow for Handling 1-Ethynyl-4-phenoxybenzene
Caption: Workflow for the safe handling, storage, and disposal of 1-Ethynyl-4-phenoxybenzene.